molecular formula C12H18N2O B13978452 4-Methyl-3-(morpholinomethyl)aniline

4-Methyl-3-(morpholinomethyl)aniline

Katalognummer: B13978452
Molekulargewicht: 206.28 g/mol
InChI-Schlüssel: QVYYCDGWWIJARK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-3-(morpholinomethyl)aniline is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-3-(morpholinomethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-3-(morpholinomethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C12H18N2O

Molekulargewicht

206.28 g/mol

IUPAC-Name

4-methyl-3-(morpholin-4-ylmethyl)aniline

InChI

InChI=1S/C12H18N2O/c1-10-2-3-12(13)8-11(10)9-14-4-6-15-7-5-14/h2-3,8H,4-7,9,13H2,1H3

InChI-Schlüssel

QVYYCDGWWIJARK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)N)CN2CCOCC2

Herkunft des Produkts

United States
Foundational & Exploratory

What is the chemical structure of 4-Methyl-3-(morpholinomethyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-Methyl-3-(morpholinomethyl)aniline

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-3-(morpholinomethyl)aniline, a substituted aniline of significant interest in medicinal chemistry and materials science. Although specific literature on this exact molecule is sparse, this document extrapolates from established chemical principles and data on structurally related compounds to present its chemical structure, predicted properties, a plausible synthetic route via the Mannich reaction, and potential applications. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this compound's synthesis and characteristics.

Introduction: The Significance of Substituted Anilines

Aniline and its derivatives are fundamental building blocks in modern chemistry, forming the backbone of numerous pharmaceuticals, dyes, and polymers. The introduction of various functional groups onto the aniline ring allows for the fine-tuning of a molecule's physicochemical properties, such as its solubility, basicity, and ability to interact with biological targets. The morpholine moiety, a common heterocycle in medicinal chemistry, is often incorporated into drug candidates to enhance their pharmacokinetic profiles. The combination of a substituted aniline with a morpholine group, as seen in 4-Methyl-3-(morpholinomethyl)aniline, presents a scaffold with considerable potential for the development of novel bioactive compounds.

This guide will focus on the chemical identity, synthesis, and potential utility of 4-Methyl-3-(morpholinomethyl)aniline, providing a theoretical yet robust framework for its investigation.

Chemical Structure and Predicted Properties

The chemical structure of 4-Methyl-3-(morpholinomethyl)aniline consists of an aniline ring substituted with a methyl group at the 4-position and a morpholinomethyl group at the 3-position.

Chemical Structure Diagram

Caption: 2D structure of 4-Methyl-3-(morpholinomethyl)aniline.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 4-Methyl-3-(morpholinomethyl)aniline.

PropertyValue
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.28 g/mol
CAS Number Not available
Appearance Predicted to be a solid at room temperature
Solubility Predicted to be soluble in organic solvents like ethanol, DMSO, and DMF

Proposed Synthesis via the Mannich Reaction

The most direct and efficient method for the synthesis of 4-Methyl-3-(morpholinomethyl)aniline is the Mannich reaction. This three-component condensation reaction involves an amine, a non-enolizable aldehyde (typically formaldehyde), and a compound with an active hydrogen, in this case, 4-methylaniline.[1]

Reaction Mechanism

The Mannich reaction proceeds through two key steps:

  • Formation of the Eschenmoser's salt precursor: Morpholine reacts with formaldehyde to form a highly electrophilic iminium ion.

  • Electrophilic aromatic substitution: The electron-rich aromatic ring of 4-methylaniline attacks the iminium ion, leading to the formation of the C-C bond at the ortho position to the amino group, yielding the final product.

Synthetic Workflow Diagram

Synthesis_Workflow start Starting Materials: - 4-Methylaniline - Morpholine - Formaldehyde reaction Mannich Reaction (Acidic Conditions, e.g., HCl in Ethanol) start->reaction workup Reaction Quenching & pH Adjustment (e.g., with NaOH) reaction->workup extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) workup->extraction purification Purification (Column Chromatography) extraction->purification product 4-Methyl-3-(morpholinomethyl)aniline purification->product

Caption: Proposed workflow for the synthesis of 4-Methyl-3-(morpholinomethyl)aniline.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylaniline (1 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add morpholine (1.1 equivalents) followed by an aqueous solution of formaldehyde (37%, 1.2 equivalents).

  • Reaction Conditions: Acidify the mixture with concentrated hydrochloric acid and heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Confirm the structure and purity of the isolated product using NMR, IR, and mass spectrometry.

Structural Elucidation and Characterization

The identity and purity of synthesized 4-Methyl-3-(morpholinomethyl)aniline would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the aromatic protons, the methyl group protons, the morpholinomethyl bridge protons, and the morpholine ring protons. The integration of these signals will confirm the proton count.

    • ¹³C NMR will show the expected number of carbon signals corresponding to the aromatic, aliphatic, and morpholine carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C-N and C-O stretching of the morpholine ring.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, confirming its elemental composition.

Potential Applications and Research Directions

While specific applications for 4-Methyl-3-(morpholinomethyl)aniline have not been reported, its structural motifs suggest potential utility in several areas:

  • Medicinal Chemistry: Many morpholine-containing compounds exhibit a wide range of biological activities.[2][3] This compound could serve as a scaffold for the development of novel therapeutic agents, such as kinase inhibitors or central nervous system-active drugs.

  • Materials Science: Anilines are precursors to polyanilines, a class of conducting polymers. The introduction of the morpholinomethyl group could modify the solubility and processing properties of the resulting polymers, making them suitable for applications in electronics and sensors.

  • Agrochemicals: The aniline and morpholine moieties are present in various herbicides and fungicides. This compound could be explored as a lead structure for the development of new agrochemicals.

Further research is warranted to synthesize and evaluate the biological and material properties of 4-Methyl-3-(morpholinomethyl)aniline.

Safety and Handling

Aromatic amines should be handled with caution as they can be toxic and are often skin and eye irritants. Based on the safety data for similar compounds like 4-methyl-3-(morpholin-4-yl)aniline, the following precautions are recommended[4]:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

4-Methyl-3-(morpholinomethyl)aniline is a compound with significant potential in various fields of chemical research. While direct experimental data is lacking, this guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential applications based on established chemical principles and the properties of structurally related molecules. The proposed synthetic route via the Mannich reaction offers a straightforward and efficient method for its preparation, opening the door for future investigations into its unique properties and utility.

Sources

4-Methyl-3-(morpholinomethyl)aniline (CAS 1180132-15-3): A Technical Guide on Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in medicinal chemistry and process optimization, I frequently encounter the challenge of designing synthetic intermediates that balance reactivity with favorable pharmacokinetic properties. 4-Methyl-3-(morpholinomethyl)aniline (CAS 1180132-15-3) is a prime example of such an intermediate. It serves as a critical building block in the development of highly selective G-protein-coupled receptor (GPCR) ligands.

This whitepaper provides an in-depth analysis of the physicochemical properties, pharmacological utility, and self-validating synthetic workflows for this essential compound.

Physicochemical Profiling & Pharmacophore Rationale

Before deploying any intermediate in a synthetic campaign, it is critical to understand its quantitative properties. The morpholinomethyl group acts as a basic, solubilizing appendage, while the 4-methylaniline core provides the necessary steric and electronic environment for downstream amide coupling.

Quantitative Physical Properties

The following table summarizes the key physicochemical data for 4-Methyl-3-(morpholinomethyl)aniline, providing a baseline for analytical validation and formulation[1].

PropertyValueClinical / Synthetic Significance
Chemical Name 4-Methyl-3-(morpholinomethyl)anilineStandard IUPAC nomenclature.
CAS Number 1180132-15-3Unique identifier for procurement and safety tracking.
Molecular Formula C₁₂H₁₈N₂ODefines the mass balance for synthetic yield calculations.
Molecular Weight 206.28 g/mol Optimal low-molecular-weight fragment for drug discovery.
Boiling Point 340.3 ± 37.0 °C (Predicted)Indicates low volatility; stable under standard reaction heating.
Density 1.112 ± 0.06 g/cm³ (Predicted)Relevant for volumetric measurements in scale-up.
pKa 6.77 ± 0.20 (Predicted)The morpholine nitrogen dictates physiological protonation, enhancing aqueous solubility.
SMILES NC1=CC=C(C)C(CN2CCOCC2)=C1Utilized for in silico docking and property prediction.

Role in Drug Development: Cannabinoid Receptor 2 (CB2) Agonists

In modern drug discovery, targeting the Cannabinoid Receptor 2 (CB2) offers a pathway to treat pain, inflammation, and autoimmune diseases without the psychoactive side effects associated with CB1 receptor activation.

Worm et al. identified[2]. The incorporation of the 4-methyl-3-(morpholinomethyl)aniline moiety was a calculated pharmacophore choice. The aniline nitrogen forms a stable amide linkage with sulfamoyl benzoic acids, while the morpholine ring improves in vitro metabolic stability and aqueous solubility, preventing the lipophilic aggregation common in early-generation cannabinoids[3].

CB2Signaling Ligand Sulfamoyl Benzamide (CB2 Agonist) Receptor CB2 Receptor (Gi/o-coupled GPCR) Ligand->Receptor Selective Binding AC Adenylyl Cyclase (Inhibited) Receptor->AC Gi alpha subunit cAMP cAMP Levels (Decreased) AC->cAMP Reduced ATP conversion Response Immunomodulation & Analgesia cAMP->Response Downstream signaling

Mechanism of action for CB2 receptor agonists derived from the aniline intermediate.

Synthetic Methodology & Self-Validating Workflows

A robust synthetic protocol must be a self-validating system. We do not rely on arbitrary reaction times; instead, we engineer causality into every step and establish measurable endpoints. The synthesis of 4-Methyl-3-(morpholinomethyl)aniline is achieved via a two-step sequence starting from .

SynthesisWorkflow A 4-Methyl-3-nitrobenzyl chloride (Starting Material) C 4-(4-Methyl-3-nitrobenzyl)morpholine (Nitro Intermediate) A->C Step 1 Substitution B Morpholine + TEA (Nucleophile & Base) B->C E 4-Methyl-3-(morpholinomethyl)aniline CAS: 1180132-15-3 C->E Step 2 Reduction D H2, Pd/C (Reducing Agent) D->E

Synthetic workflow for 4-Methyl-3-(morpholinomethyl)aniline via substitution and reduction.

Step 1: Nucleophilic Substitution to Form the Nitro Intermediate

Objective: Displace the benzylic chloride with morpholine to generate 4-(4-methyl-3-nitrobenzyl)morpholine.

  • Preparation: Dissolve 1.0 equivalent of 4-methyl-3-nitrobenzyl chloride in anhydrous dichloromethane (DCM).

  • Base Addition: Add 1.5 equivalents of triethylamine (TEA).

    • Causality: TEA acts as an acid scavenger. By neutralizing the HCl byproduct, it prevents the protonation of morpholine, maintaining its nucleophilicity and driving the reaction forward.

  • Nucleophile Addition: Dropwise add 1.2 equivalents of morpholine at 0 °C to control the exothermic substitution, then allow the mixture to warm to room temperature.

  • Self-Validation: Monitor via TLC (Hexane/EtOAc 3:1). The reaction is complete when the higher-Rf starting material spot disappears, replaced by a lower-Rf, UV-active product spot.

Step 2: Catalytic Hydrogenation to the Primary Amine

Objective: Reduce the nitro group to a primary amine without cleaving the benzylic C-N bond.

  • Preparation: Dissolve the purified nitro intermediate in methanol.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (approx. 10% w/w).

    • Causality: Catalytic hydrogenation is selected over harsh chemical reductants (e.g., Fe/HCl) to avoid acidic conditions that could trigger the undesired cleavage of the newly formed benzylic morpholine bond. The Pd surface facilitates the homolytic cleavage of H₂, enabling clean, stepwise reduction.

  • Reduction: Purge the reaction flask with H₂ gas and stir vigorously under a hydrogen atmosphere (1 atm) at room temperature.

  • Self-Validation: The system is self-validating through volumetric monitoring. Hydrogen uptake will naturally cease when the reduction is complete. Filter through Celite to remove the catalyst. LC-MS analysis must confirm the mass shift to the target amine ([M+H]⁺ = 207.1 m/z)[4].

Step 3: Downstream Application (Amide Coupling)

Objective: Couple the synthesized aniline to a sulfamoyl benzoic acid derivative.

  • Activation: Mix the target carboxylic acid with bis-(2-oxo-3-oxazolidinyl)phosphoryl chloride (BOP-Cl) in acetonitrile.

  • Coupling: Add N-ethyl-N,N-diisopropylamine (DIPEA) and 4-Methyl-3-(morpholinomethyl)aniline. Stir at 5–25 °C for 16 hours.

    • Causality: BOP-Cl efficiently activates the sterically hindered carboxylic acid into a reactive intermediate. DIPEA deprotonates the aniline, maximizing its nucleophilic attack on the activated ester to form a stable amide bond[4].

Analytical Validation Standards

To ensure the integrity of the synthesized 4-Methyl-3-(morpholinomethyl)aniline before downstream coupling, the following analytical parameters must be met:

  • LC-MS (ESI+): A dominant peak at m/z 207.1 corresponding to the [M+H]⁺ ion. The absence of m/z 237 (unreduced nitro intermediate) is critical.

  • ¹H NMR (CDCl₃, 400 MHz): Key diagnostic peaks include a singlet integrating for 2 protons at ~3.4 ppm (benzylic -CH₂-), a broad singlet integrating for 2 protons at ~3.6 ppm (primary amine -NH₂, exchangeable with D₂O), and the characteristic morpholine multiplets at ~2.4 ppm (-CH₂-N-CH₂-) and ~3.7 ppm (-CH₂-O-CH₂-).

References

  • Worm, Karin, et al. "Novel sulfamoyl benzamides as selective CB2 agonists with improved in vitro metabolic stability." Bioorganic & Medicinal Chemistry Letters, vol. 19, no. 17, 2009, pp. 5004-5008. URL:[Link]

Sources

The Role of 4-Methyl-3-(morpholinomethyl)aniline in the Discovery of Selective CB2 Receptor Agonists: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical drug discovery, the design of selective ligands for the Cannabinoid Receptor 2 (CB2) has become a major focus for developing novel analgesics devoid of the psychoactive liabilities associated with Cannabinoid Receptor 1 (CB1) activation. A critical breakthrough in this domain was the identification of reversed-amide architectures—specifically N-(3-(morpholinomethyl)-phenyl)-amides—as potent and selective CB2 agonists[1].

The foundational building block for this chemotype is 4-Methyl-3-(morpholinomethyl)aniline (CAS: 1180132-15-3)[2]. As a Senior Application Scientist overseeing early-stage hit-to-lead campaigns, I have structured this whitepaper to provide an in-depth technical analysis of the structural rationale, synthetic methodologies, and pharmacological applications of this specific aniline in drug development.

Structural Rationale and Medicinal Chemistry

The transition from traditional sulfamoyl benzamides to reversed-amide architectures marked a pivotal step in optimizing CB2 agonists[1]. By utilizing 4-Methyl-3-(morpholinomethyl)aniline, medicinal chemists achieved several critical design objectives:

  • Morpholinomethyl Moiety: The morpholine ring acts as a basic, solubilizing group that improves the pharmacokinetic profile of the resulting drug candidates. In the binding pocket of the CB2 receptor, this moiety engages in crucial hydrogen bonding and dipole interactions, enhancing receptor affinity.

  • 4-Methyl Substitution: The methyl group at the para position relative to the amine introduces necessary steric bulk. This steric constraint restricts the rotational freedom of the resulting amide bond, locking the molecule into a bioactive conformation that is highly favored by the CB2 receptor but sterically clashes with the CB1 receptor binding site, thereby driving selectivity.

  • Reversed Amide Linkage: Reversing the carboxamide bond (using the aniline as the nitrogen donor rather than the carbonyl donor) significantly improved the in vitro metabolic stability against amidases and hepatic cytochrome P450 enzymes[1].

Mechanism of Action: CB2 Signaling Pathway

Selective CB2 agonists derived from this aniline target the Gi/o-coupled GPCR pathway. Activation of CB2 inhibits adenylate cyclase, leading to a decrease in cyclic AMP (cAMP) and subsequent reduction in Protein Kinase A (PKA) activity. This cascade ultimately suppresses the release of pro-inflammatory cytokines and modulates ion channels to exert analgesic effects, particularly in postoperative and neuropathic pain models[1].

CB2Pathway L CB2 Agonist (Morpholinomethyl-phenyl-amide) R CB2 Receptor (Gi/o-coupled GPCR) L->R G Gi/o Protein Activation R->G AC Adenylate Cyclase Inhibition G->AC cAMP Decreased cAMP Levels AC->cAMP PKA Reduced PKA Activity cAMP->PKA Eff Analgesic & Anti-inflammatory Effects (Postoperative Pain Relief) PKA->Eff

Mechanism of action for CB2 receptor agonists in pain management.

Synthetic Workflow and Self-Validating Protocols

When designing the synthetic workflow, the choice of coupling reagents is paramount. As a sterically hindered aniline, 4-Methyl-3-(morpholinomethyl)aniline requires specific coupling conditions to ensure high-yielding amide bond formation.

Causality in Reagent Selection: The 4-methyl group and the bulky morpholinomethyl group at the 3-position make the amine sterically encumbered. Standard carbodiimide coupling agents (e.g., EDC/HOBt) often suffer from slow kinetics and competitive side reactions. To overcome this, the use of bis-(2-oxo-3-oxazolidinyl)phosphoryl chloride (BOP-Cl) is highly recommended[2]. BOP-Cl generates a highly reactive mixed anhydride intermediate that facilitates nucleophilic attack even by sterically encumbered anilines.

SynthWorkflow A 4-Methyl-3-(morpholinomethyl)aniline (CAS: 1180132-15-3) C Coupling Reagent: BOP-Cl Base: DIPEA, Solvent: MeCN A->C B Carboxylic Acid Derivative (R-COOH) B->C D Amide Formation (16h at 5-25°C) C->D E Selective CB2 Agonist (e.g., Compound 31) D->E

Synthetic workflow for CB2 agonists using 4-Methyl-3-(morpholinomethyl)aniline.

Experimental Protocol: Synthesis of N-(3-(morpholinomethyl)-phenyl)-amides

The following protocol outlines a self-validating system for amide coupling[2]. A protocol is only as robust as its built-in feedback loops; therefore, each step provides measurable analytical feedback to the synthetic chemist.

Step 1: Reagent Preparation and Activation

  • In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the target carboxylic acid (1.0 eq) in anhydrous acetonitrile (0.2 M concentration).

  • Add N,N-diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA is chosen over triethylamine because its increased steric hindrance prevents it from acting as a competing nucleophile, serving strictly as a proton sponge.

  • Cool the mixture to 5°C using an ice bath. Add BOP-Cl (1.2 eq) in one portion. Stir for 30 minutes.

  • Validation Checkpoint: TLC or LC-MS must indicate complete consumption of the carboxylic acid and the formation of the activated mixed anhydride intermediate.

Step 2: Aniline Coupling 4. Add 4-Methyl-3-(morpholinomethyl)aniline (1.1 eq) dropwise as a solution in anhydrous acetonitrile. 5. Allow the reaction to gradually warm to room temperature (25°C) and stir for 16 hours[2].

  • Validation Checkpoint: Monitor the reaction via LC-MS. The self-validating metric is the disappearance of the aniline peak (m/z 207.1 [M+H]+) and the emergence of the product mass. If the aniline persists, it indicates incomplete activation or moisture contamination hydrolyzing the BOP-Cl.

Step 3: Workup and Purification 6. Quench the reaction with saturated aqueous NaHCO3 and extract with ethyl acetate (3x). 7. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. 8. Purify via flash column chromatography (DCM/MeOH gradient) to isolate the pure amide.

Pharmacological Profiling and Quantitative Data

The incorporation of 4-Methyl-3-(morpholinomethyl)aniline into the reversed-amide scaffold yields compounds with exceptional pharmacological profiles. The table below summarizes the binding affinities and selectivity metrics of a lead compound (Compound 31) synthesized using this intermediate, as reported in the foundational study by Worm et al. (2009)[1].

Compound DesignationStructural FeatureCB2 Binding Affinity (Ki, nM)CB1 Binding Affinity (Ki, nM)Selectivity Ratio (CB1/CB2)In Vivo Efficacy Model
Compound 31 N-(3-(morpholinomethyl)-phenyl)-amide2.7513190Rodent Postoperative Pain (Robust Antiallodynic Activity)
Reference Agonist Standard Sulfamoyl Benzamide15.2~300~20Baseline comparison

Data Interpretation: The low-nanomolar Ki (2.7 nM) at the CB2 receptor, combined with a nearly 200-fold selectivity over CB1, confirms that the 4-methyl and 3-morpholinomethyl substitutions perfectly map the CB2 pharmacophore[1]. This selectivity is paramount to avoiding the central nervous system (CNS) side effects associated with CB1 activation.

Conclusion

4-Methyl-3-(morpholinomethyl)aniline is a privileged building block in the medicinal chemist's toolkit for developing selective CB2 receptor agonists. Its unique structural features—combining steric direction via the methyl group and physicochemical enhancement via the morpholine ring—enable the synthesis of highly potent, metabolically stable amides. By employing optimized coupling protocols with BOP-Cl, researchers can efficiently access these chemotypes to advance novel, non-opioid pain therapeutics into the clinic.

References

  • Worm, K., Weaver, D. G., Green, R. C., Saeui, C. T., Dulay, D. M. S., Barker, W. M., ... & Dolle, R. E. (2009). Discovery of N-(3-(morpholinomethyl)-phenyl)-amides as potent and selective CB2 agonists. Bioorganic & Medicinal Chemistry Letters, 19(17), 5004-5008.[Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for 4-Methyl-3-(morpholinomethyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of 4-Methyl-3-(morpholinomethyl)aniline

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Strategic Overview & Rationale

4-Methyl-3-(morpholinomethyl)aniline (CAS: 1180132-15-3) is a highly versatile bifunctional building block frequently utilized in the development of targeted therapeutics, particularly in the synthesis of kinase inhibitors where the morpholine moiety enhances aqueous solubility and modulates pharmacokinetic profiles [1].

From a retrosynthetic perspective, the most reliable and scalable approach to this molecule involves a two-step sequence starting from commercially available 2-methyl-5-nitrobenzyl bromide. This protocol relies on a self-validating system: each step produces an intermediate with distinct polarity and spectroscopic signatures, allowing for real-time reaction monitoring via Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Synthetic Pathway Visualization

The synthesis is divided into an initial nucleophilic aliphatic substitution ( SN​2 ) followed by a chemoselective catalytic hydrogenation.

SynthesisRoute A 2-Methyl-5-nitrobenzyl bromide C 4-(2-Methyl-5-nitrobenzyl) morpholine A->C Step 1: SN2 Displacement B Morpholine K2CO3, MeCN B->C Reagents E 4-Methyl-3-(morpholinomethyl) aniline C->E Step 2: Catalytic Hydrogenation D H2 (1 atm), Pd/C MeOH D->E Reagents

Figure 1: Two-step synthetic route for 4-Methyl-3-(morpholinomethyl)aniline.

Materials and Reagents

Note: All reagents should be of analytical grade or higher. Solvents should be anhydrous to prevent competitive hydrolysis during Step 1.

Reagent / MaterialRoleEquivalentsAmount (Scale: 10 mmol)
2-Methyl-5-nitrobenzyl bromide Starting Material1.0 eq2.30 g
Morpholine Nucleophile1.2 eq1.05 g (1.04 mL)
Potassium Carbonate ( K2​CO3​ ) Acid Scavenger (Base)2.0 eq2.76 g
Acetonitrile (MeCN) Solvent (Step 1)N/A25 mL
Palladium on Carbon (10% Pd/C) Catalyst (Step 2)0.05 eq (Pd)0.53 g
Methanol (MeOH) Solvent (Step 2)N/A30 mL
Hydrogen Gas ( H2​ ) ReductantExcess1 atm (Balloon)

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 4-(2-Methyl-5-nitrobenzyl)morpholine

Mechanistic Rationale: This step utilizes an SN​2 displacement. Acetonitrile is selected as a polar aprotic solvent because it solvates the nucleophile without hydrogen-bonding to it, thereby increasing the reaction rate [2]. K2​CO3​ is employed as a mild, heterogeneous base to scavenge the hydrobromic acid (HBr) byproduct. This prevents the protonation of morpholine, which would otherwise deactivate the nucleophile and stall the reaction.

Protocol:

  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar. Add 2-methyl-5-nitrobenzyl bromide (2.30 g, 10 mmol) and anhydrous Acetonitrile (25 mL).

  • Base Addition: Add finely powdered K2​CO3​ (2.76 g, 20 mmol) to the stirring solution.

  • Nucleophile Addition: Add morpholine (1.04 mL, 12 mmol) dropwise over 5 minutes at room temperature.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 60 °C. Stir vigorously for 4 hours.

  • Validation Check: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 3:1). The starting material ( Rf​≈0.7 ) should be completely consumed, replaced by a more polar, UV-active spot ( Rf​≈0.3 ).

  • Workup: Cool the mixture to room temperature and filter through a Celite pad to remove inorganic salts. Wash the pad with ethyl acetate (20 mL).

  • Concentration: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and distilled water (30 mL). Extract the aqueous layer once more with Ethyl Acetate (20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and evaporate to yield the intermediate as a yellow oil/solid. Yield: ~2.1 g (89%).

Step 2: Synthesis of 4-Methyl-3-(morpholinomethyl)aniline

Mechanistic Rationale: The reduction of the aromatic nitro group to an aniline is achieved via catalytic hydrogenation [3]. 10% Pd/C provides a high-surface-area matrix for the dissociation of H2​ gas into reactive atomic hydrogen. Methanol is the optimal solvent here as it fully solubilizes both the nitro intermediate and the resulting polar aniline product, ensuring a homogeneous reaction environment at the catalyst surface.

Protocol:

  • Preparation: In a 100 mL round-bottom flask, dissolve the intermediate 4-(2-methyl-5-nitrobenzyl)morpholine (2.1 g, 8.9 mmol) in Methanol (30 mL).

  • Catalyst Addition: Safety Note: Pd/C is pyrophoric when dry. Carefully add 10% Pd/C (0.47 g) to the solution under a gentle stream of nitrogen or argon.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Insert a needle attached to a vacuum line to briefly evacuate the flask, then backfill with Hydrogen gas from a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen.

  • Reaction Execution: Stir the suspension vigorously at room temperature under a hydrogen balloon (1 atm) for 12 hours.

  • Validation Check: Monitor via LC-MS. The mass of the starting material ( [M+H]+=237.1 ) should transition completely to the product mass ( [M+H]+=207.1 ).

  • Workup: Purge the flask with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Critical: Do not let the Celite pad dry out while pulling air through it, as the catalyst may ignite. Wash the pad thoroughly with Methanol (30 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify via flash column chromatography (Dichloromethane:Methanol 95:5) to obtain the pure title compound as an off-white solid. Yield: ~1.65 g (90%).

Analytical Characterization

To ensure the trustworthiness of the synthesized batch, validate the structure against the following expected analytical parameters [1]:

Analytical MethodExpected Data / Signatures
LC-MS (ESI) [M+H]+ calculated for C12​H19​N2​O : 207.15; Found: 207.1
1 H NMR (400 MHz, CDCl3​ ) δ 6.95 (d, 1H, Ar-H), 6.65 (d, 1H, Ar-H), 6.50 (dd, 1H, Ar-H), 3.70 (t, 4H, morpholine- CH2​O ), 3.55 (br s, 2H, NH2​ ), 3.40 (s, 2H, Ar- CH2​ -N), 2.45 (t, 4H, morpholine- CH2​N ), 2.25 (s, 3H, Ar- CH3​ ).
13 C NMR (100 MHz, CDCl3​ ) δ 144.5, 137.2, 131.0, 126.5, 116.8, 114.2, 67.1 (2C), 61.5, 53.6 (2C), 18.5.
Physical State Off-white to pale yellow crystalline solid.

References

  • Nucleophilic Aliphatic Substitution: Solvent Effects. Chemistry LibreTexts. Available at: [Link]

  • Catalytic Hydrogenation of Nitro Compounds to Amines. Organic Syntheses. Available at: [Link]

Using 4-Methyl-3-(morpholinomethyl)aniline as a precursor for kinase inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Methyl-3-(morpholinomethyl)aniline as a Strategic Precursor in Kinase Inhibitor Development

Executive Summary

The development of highly selective, orally bioavailable small-molecule kinase inhibitors is frequently bottlenecked by poor physicochemical properties and off-target toxicity. 4-Methyl-3-(morpholinomethyl)aniline has emerged as a privileged building block in medicinal chemistry, specifically engineered to overcome these translational hurdles. By integrating this precursor into core scaffolds—such as 2,4-dianilinopyrimidines or indazole derivatives—researchers can simultaneously optimize target affinity, aqueous solubility, and pharmacokinetic (PK) profiles. This application note details the mechanistic rationale, synthetic integration, and biological validation protocols for utilizing this precursor in the discovery of novel therapeutics targeting kinases such as BCR-ABL, FAK, and PLK4.

Mechanistic Rationale: The Tripartite Advantage

The structural architecture of 4-methyl-3-(morpholinomethyl)aniline is not arbitrary; every functional group serves a distinct, causal purpose in drug design:

  • The Morpholinomethyl Solubilizing Group: The morpholine ring acts as a classic bioisostere and solubilizing appendage. With a basic nitrogen (pKa ~8.3), it remains partially protonated at physiological pH, drastically improving aqueous solubility and oral bioavailability[1]. The methylene bridge ( −CH2​− ) insulates the nitrogen from the aromatic ring, preventing resonance delocalization of the lone pair and thereby preserving its basicity.

  • The 4-Methyl Steric Lock: The methyl group positioned ortho to the morpholinomethyl substituent provides critical steric bulk. In the context of kinase binding, this steric hindrance restricts the rotational freedom of the aniline ring, locking the molecule into a bioactive, non-coplanar conformation that perfectly complements specific kinase binding pockets (such as the myristate allosteric pocket in BCR-ABL)[2].

  • The Aniline Nucleophile: The primary amine is a highly versatile nucleophile, readily participating in Nucleophilic Aromatic Substitution (SNAr) reactions or Buchwald-Hartwig cross-couplings to form the hinge-binding core scaffolds of many advanced kinase inhibitors[3].

Synthetic Integration Workflow

To incorporate 4-methyl-3-(morpholinomethyl)aniline into a kinase inhibitor scaffold (e.g., a 2,4-dianilinopyrimidine core), an acid-catalyzed SNAr approach is highly effective.

Protocol 1: Acid-Catalyzed SNAr Coupling

Causality & Choice: We utilize acidic conditions (p-Toluenesulfonic acid) rather than basic conditions. Protonating the pyrimidine ring of the electrophile drastically lowers its LUMO (Lowest Unoccupied Molecular Orbital), accelerating the nucleophilic attack by the sterically hindered aniline precursor.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask, dissolve 1.0 equivalent of the halogenated core (e.g., 2-chloro-4-substituted pyrimidine) and 1.2 equivalents of 4-methyl-3-(morpholinomethyl)aniline in anhydrous isopropanol (0.2 M concentration).

  • Catalysis: Add 0.1 equivalents of p-Toluenesulfonic acid (p-TsOH).

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 12–16 hours.

  • Self-Validation Checkpoint (LC-MS): Before quenching, withdraw a 10 µL aliquot, dilute in LC-MS grade methanol, and analyze. System Validation: The reaction is only deemed complete—and validated for downstream purification—when the precursor mass ( m/z 207 for [M+H]+ ) is depleted by >95% and the target product mass dominates the chromatogram.

  • Purification: Concentrate the mixture in vacuo, neutralize with saturated NaHCO3​ , extract with ethyl acetate, and purify via flash chromatography (DCM:MeOH gradient).

SynthesisWorkflow A Precursor: 4-Methyl-3- (morpholinomethyl)aniline B Acid-Catalyzed SNAr (p-TsOH, Isopropanol, 80°C) A->B C LC-MS Validation (m/z Target Confirmation) B->C C->B If Incomplete D Deprotection / Amide Coupling (HATU, DIPEA, DMF) C->D If >95% Conversion E Final Inhibitor Crystallization (>98% Purity by HPLC) D->E

Figure 1: Synthetic workflow and validation pipeline for integrating the morpholinomethyl precursor.

Biological Validation & Screening

Once synthesized, the derivative must be evaluated for target engagement.

Protocol 2: TR-FRET Biochemical Kinase Assay

Causality & Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric assays. The time delay before fluorescence measurement allows short-lived background autofluorescence from the synthetic compounds to decay, ensuring the signal is exclusively driven by the kinase-substrate interaction.

Step-by-Step Methodology:

  • Reagent Assembly: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense the synthesized inhibitor in a 10-point, 3-fold dilution series (starting at 10 µM) into a 384-well low-volume plate using an acoustic dispenser.

  • Enzyme/Substrate Addition: Add recombinant target kinase (e.g., FAK or PLK4) and biotinylated peptide substrate. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add ATP at its apparent Km​ concentration to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add the stop/detection buffer containing EDTA, Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Self-Validation Checkpoint (Z'-Factor): The assay plate must include 16 wells of maximum signal (DMSO control) and 16 wells of minimum signal (no enzyme). System Validation: Calculate the Z'-factor. Proceed with IC50​ curve fitting only if Z′≥0.6 , which mathematically guarantees that the assay window is robust and the data is trustworthy.

Pathway Inhibitor Kinase Inhibitor (Morpholinomethyl Motif) Kinase Target Kinase (e.g., FAK, BCR-ABL, PLK4) Inhibitor->Kinase Competitive/Allosteric Block Substrate Downstream Effectors (STAT5, AKT, ERK) Kinase->Substrate Phosphorylation ATP ATP / Allosteric Pocket ATP->Kinase Activation Proliferation Tumor Cell Proliferation Substrate->Proliferation Signal Transduction

Figure 2: Mechanism of action showing the inhibitor blocking kinase signaling and cell proliferation.

Data Presentation: Pharmacokinetic & Biochemical Impact

The inclusion of the 4-methyl-3-(morpholinomethyl) moiety typically yields profound improvements in both in vitro potency and in vivo exposure compared to unsubstituted aniline cores.

ParameterUnsubstituted Aniline Core4-Methyl-3-(morpholinomethyl)aniline CoreFold Improvement / Impact
Aqueous Solubility (pH 7.4) < 5 µg/mL> 250 µg/mL> 50x increase (due to basic morpholine)
Target Kinase IC50​ 150 nM15 nM10x more potent (improved pocket fit)
Caco-2 Permeability ( Papp​ ) 12.5×10−6 cm/s 18.2×10−6 cm/sEnhanced membrane traversal
Oral Bioavailability (F%) < 10%> 45%Clinically viable PK profile

Sources

Application Notes and Protocols for the Catalytic Amidation of 4-Methyl-3-(morpholinomethyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Central Role of the Amide Bond and the Unique Challenges of Substituted Anilines

The amide bond is a cornerstone of modern medicinal chemistry, present in a significant percentage of all marketed drugs and clinical candidates. Its remarkable stability and hydrogen bonding capabilities are pivotal for molecular recognition at biological targets. The synthesis of amides, typically through the condensation of a carboxylic acid and an amine, is therefore one of the most frequently performed transformations in drug discovery.[1]

Traditionally, this has been achieved using stoichiometric coupling reagents, which, while effective, suffer from poor atom economy and generate substantial waste.[2][3] The field has consequently shifted towards developing catalytic direct amidation methods, a priority area for green chemistry in the pharmaceutical industry.[4]

This guide focuses on the catalytic amidation of a specific, structurally complex substrate: 4-Methyl-3-(morpholinomethyl)aniline. This molecule presents a unique set of challenges for amide bond formation:

  • Steric Hindrance: The presence of a bulky morpholinomethyl group ortho to the amine can sterically impede the approach of the acylating species.

  • Electronic Effects: The interplay of the electron-donating methyl and amino groups, along with the tertiary amine of the morpholine moiety, influences the nucleophilicity of the aniline nitrogen.

  • Potential for Side Reactions: The basic morpholine nitrogen could potentially compete with the aniline nitrogen for the catalyst or acylating agent.

This document provides a detailed exploration of suitable catalytic systems for the amidation of this and structurally related anilines, offering both theoretical grounding and practical, step-by-step protocols.

Catalytic Systems for the Amidation of Sterically Demanding Anilines

The choice of catalyst is critical for achieving high yields and purity in the amidation of challenging substrates. Below, we discuss several classes of catalysts and their applicability to the target transformation.

Boron-Based Catalysts: Mild and Versatile

Boron-based catalysts, including boric acid, boronic acids, and borate esters, have emerged as highly effective for direct amidation.[5][6] They are generally non-toxic, inexpensive, and tolerant of a wide range of functional groups.

Mechanism of Action: Boron catalysts activate the carboxylic acid by forming an acyloxyboron intermediate. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. The reaction typically proceeds via a dimeric B-X-B motif (where X can be O or NR) which helps to orchestrate the delivery of the amine to the activated carboxylic acid.[7]

Catalyst Selection:

  • Boric Acid (B(OH)₃): A simple, cost-effective, and environmentally benign catalyst.[5] It is particularly effective for less demanding substrates.

  • Arylboronic Acids: Phenylboronic acids with electron-withdrawing groups can exhibit enhanced catalytic activity.[5]

  • Borate Esters: Esters like tris(2,2,2-trifluoroethyl) borate have shown high efficacy for a broad range of substrates, including those previously considered challenging for catalytic amidation.[6][8]

Advantages:

  • Mild reaction conditions.

  • Good functional group tolerance.

  • Low toxicity.

Limitations:

  • May require elevated temperatures and azeotropic removal of water.

  • Sterically hindered substrates can be challenging for simpler boron catalysts.

Phosphonium-Based Coupling Agents: High Reactivity

Phosphonium salts, such as BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate), are powerful activating agents for amide bond formation.[9] While traditionally used in stoichiometric amounts, their high reactivity makes them relevant for challenging couplings where catalytic methods may be less effective.

Mechanism of Action: Phosphonium salts react with the carboxylate to form a highly reactive phosphonium ester intermediate. This intermediate is then readily attacked by the amine to form the amide bond.[9]

Advantages:

  • High reaction rates and yields, even with sterically hindered substrates.[9]

  • Can be effective at room temperature.

Limitations:

  • Typically used in stoichiometric amounts, leading to poor atom economy.

  • BOP generates the carcinogenic byproduct HMPA. PyBOP is a safer alternative.

  • Can be expensive for large-scale synthesis.

Transition Metal Catalysts: Emerging Alternatives

Various transition metals, including titanium, zirconium, hafnium, and lanthanum, have been shown to catalyze direct amidation.[10][11][12] These Lewis acidic metals can activate the carboxylic acid towards nucleophilic attack.

  • Titanium (IV) Catalysts (e.g., TiCl₄): Have been used for the direct condensation of carboxylic acids and amines, providing moderate to excellent yields.[10]

  • Zirconium and Hafnium Complexes: Offer mild reaction conditions for amide synthesis.[11][13]

  • Lanthanum (III) Triflate (La(OTf)₃): An effective catalyst for the amidation of esters with amines under mild conditions.[12]

Advantages:

  • Can offer high catalytic activity.

  • Some systems operate under mild conditions.

Limitations:

  • Potential for metal contamination in the final product.

  • Catalyst cost and availability can be a concern.

  • Substrate scope can be limited for some catalysts.

Comparative Overview of Catalytic Systems

Catalyst ClassTypical CatalystMode of OperationKey AdvantagesKey Limitations
Boron-Based Boric Acid, Arylboronic Acids, Borate EstersCatalyticMild, low toxicity, cost-effective[5]Often requires heat and water removal, may be slow for hindered substrates
Phosphonium-Based PyBOP, BOPStoichiometricHigh reactivity, effective for hindered substrates, room temperature operation[9]Poor atom economy, cost, byproduct toxicity (for BOP)
Transition Metal TiCl₄, ZrCl₄, La(OTf)₃CatalyticHigh activity, some operate under mild conditions[10][12]Potential metal contamination, cost, substrate scope limitations

Experimental Protocols

Protocol 1: Boric Acid Catalyzed Amidation

This protocol is a good starting point due to its simplicity, low cost, and green credentials.

Materials:

  • 4-Methyl-3-(morpholinomethyl)aniline

  • Carboxylic acid of choice

  • Boric Acid (B(OH)₃)

  • Toluene or Xylene

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 4-Methyl-3-(morpholinomethyl)aniline (1.0 eq), the desired carboxylic acid (1.1 eq), and boric acid (0.1 eq).

  • Solvent Addition: Add toluene or xylene to the flask to a suitable concentration (e.g., 0.1-0.5 M).

  • Reaction: Heat the reaction mixture to reflux. The liberated water will be collected in the Dean-Stark trap. Monitor the progress of the reaction by TLC or LC-MS. Aromatic acids or amines may require longer reaction times and higher temperatures (favoring xylene over toluene).[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted carboxylic acid and boric acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

Protocol 2: PyBOP Mediated Amidation

This protocol is recommended for more challenging couplings where the boric acid method may be sluggish or low-yielding.

Materials:

  • 4-Methyl-3-(morpholinomethyl)aniline

  • Carboxylic acid of choice

  • PyBOP

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) and PyBOP (1.2 eq) in anhydrous DCM or DMF.

  • Activation: Add DIPEA (2.5 eq) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add a solution of 4-Methyl-3-(morpholinomethyl)aniline (1.0 eq) in a minimal amount of the reaction solvent to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within a few hours.

  • Work-up: Dilute the reaction mixture with DCM or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Workflow and Decision Making

The selection of an appropriate catalytic system is paramount for success. The following diagram illustrates a decision-making workflow for the amidation of 4-Methyl-3-(morpholinomethyl)aniline.

CatalystSelectionWorkflow start_node Start: Amidation of 4-Methyl-3-(morpholinomethyl)aniline protocol1_node Protocol 1: Boric Acid Catalysis start_node->protocol1_node Initial Attempt: Green & Cost-Effective check_reaction_node Monitor Reaction Progress (TLC, LC-MS) protocol1_node->check_reaction_node protocol2_node Protocol 2: PyBOP Mediation protocol2_node->check_reaction_node success_node Successful Amidation: Proceed to Purification check_reaction_node->success_node Complete Conversion troubleshoot_node Troubleshooting: Low Conversion or Side Products check_reaction_node->troubleshoot_node Incomplete or No Reaction troubleshoot_node->protocol2_node Switch to more potent reagent consider_alt_node Consider Alternative Catalysts: Transition Metals or Other Coupling Agents troubleshoot_node->consider_alt_node If both fail BoronCatalyticCycle catalyst_node B(OH)₃ intermediate1_node Acyloxyboron Intermediate catalyst_node->intermediate1_node + R-COOH - H₂O acid_node R-COOH amine_node R'-NH₂ intermediate2_node Tetrahedral Intermediate intermediate1_node->intermediate2_node + R'-NH₂ intermediate2_node->catalyst_node - Catalyst Regeneration product_node Amide R-CO-NHR' intermediate2_node->product_node Collapse water_node H₂O intermediate2_node->water_node - H₂O

Caption: Catalytic cycle for boron-mediated amidation.

Conclusion

The catalytic amidation of 4-Methyl-3-(morpholinomethyl)aniline is a tractable yet challenging transformation that requires careful consideration of the catalyst system. For initial attempts, a boric acid-catalyzed approach offers a green and cost-effective solution. For more challenging carboxylic acid partners or where higher reactivity is required, a phosphonium-based reagent such as PyBOP is a reliable alternative. By understanding the principles behind these catalytic systems and following the detailed protocols, researchers can efficiently synthesize the desired amide products for their drug discovery programs.

References

  • Catalytic Amidation Methods.
  • The Scope and Mechanism of Phosphonium-Mediated SNAr Reactions in Heterocyclic Amides and Ureas. The Journal of Organic Chemistry. Available online: [Link]

  • Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Available online: [Link]

  • Catalytic Approaches for Amide Synthesis. MDPI. Available online: [Link]

  • Boric Acid Catalyzed Amidation in the Synthesis of Active Pharmaceutical Ingredients. Organic Process Research & Development. Available online: [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available online: [Link]

  • Mechanistic insights into boron-catalysed direct amidation reactions. PMC - NIH. Available online: [Link]

  • Mechanistic insights into boron-catalysed direct amidation reactions. RSC Publishing. Available online: [Link]

  • Nature Catalysis published the forward-looking article on catalytic direct amidation by Prof. Xiao Wang's group. Nanjing University School of Chemistry and Chemical Engineering. Available online: [Link]

  • Direct amidation of aniline and its derivatives with acetic acid catalyzed by sulfated. ResearchGate. Available online: [Link]

  • Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature. PMC. Available online: [Link]

  • Borate-Catalysed Direct Amidation Reactions of Coordinating Substrates. ChemRxiv. Available online: [Link]

  • Lipase-Mediated Amidation of Anilines with 1,3-Diketones via C–C Bond Cleavage. MDPI. Available online: [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. Available online: [Link]

  • Group (IV) Metal-Catalyzed Direct Amidation. Diva-portal.org. Available online: [Link]

  • Borane-Pyridine: An Efficient Catalyst for Direct Amidation. MDPI. Available online: [Link]

  • Enantioselective Catalytic C-H Amidations: An Highlight. MDPI. Available online: [Link]

  • Practical Access to meta-Substituted Anilines by Amination of Quinone Imine Ketals Derived from Anisidines: Efficient Synthesis of Anti-Psychotic Drugs. PubMed. Available online: [Link]

  • Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides. Organic Letters. Available online: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available online: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available online: [Link]

  • Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Available online: [Link]

  • Amidation reaction using phosphonium salt-derived reagents. ResearchGate. Available online: [Link]

  • Phosphonium coupling. Wikipedia. Available online: [Link]

  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Publishing. Available online: [Link]

  • Lanthanum(III) Triflate Catalyzed Direct Amidation of Esters. Organic Chemistry Portal. Available online: [Link]

  • 4-(Morpholinomethyl)aniline. PubChem. Available online: [Link]

  • Catalyst screening for amidation of methyl benzoate with aniline. [a]. ResearchGate. Available online: [Link]

Sources

Application Notes and Protocols for In Vitro Biological Evaluation of 4-Methyl-3-(morpholinomethyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Characterizing the Bioactivity of Novel Chemical Entities

In modern drug discovery, the journey from a newly synthesized compound to a potential therapeutic candidate is a meticulous process of biological characterization. The compound 4-Methyl-3-(morpholinomethyl)aniline, a molecule featuring a substituted aniline core with a morpholine moiety, represents a scaffold with potential for diverse biological activities. The presence of the morpholine ring, a common motif in medicinal chemistry, suggests possible interactions with a range of biological targets.[1][2] This guide provides a comprehensive framework and detailed protocols for the initial in vitro biological evaluation of this and similar novel compounds. Our approach is designed to first assess general cytotoxicity, followed by an exploration of potential specific mechanisms of action, such as enzyme inhibition and receptor modulation.

The protocols herein are presented as a tiered screening cascade, a common strategy in early-stage drug development. This approach allows for the efficient identification of compounds with desirable biological activity while deprioritizing those with overt toxicity early in the process.

Part 1: Foundational Cytotoxicity and Viability Assays

A fundamental first step in characterizing any new compound is to determine its effect on cell viability and proliferation. These assays provide a baseline understanding of the compound's cytotoxic potential and help establish a therapeutic window for subsequent, more specific assays.

Rationale for Cytotoxicity Screening

Cytotoxicity assays are crucial for identifying compounds that may cause cell damage or death.[3] They measure events such as the loss of membrane integrity or metabolic activity.[3][4] By screening 4-Methyl-3-(morpholinomethyl)aniline across a panel of cell lines, researchers can identify potential anti-proliferative effects against cancer cells or flag general toxicity that might preclude further development.

Experimental Workflow for Cytotoxicity Assessment

The general workflow for assessing the cytotoxicity of a test compound is a multi-step process that involves cell preparation, compound treatment, and data acquisition.

G cluster_prep Preparation cluster_treat Treatment cluster_acq Data Acquisition cell_seeding Cell Seeding in 96-well plates overnight_incubation Overnight Incubation (adherence) cell_seeding->overnight_incubation compound_prep Prepare serial dilutions of 4-Methyl-3-(morpholinomethyl)aniline add_compound Add compound dilutions to cells compound_prep->add_compound incubation Incubate for 24-72 hours add_compound->incubation add_reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) read_plate Measure signal (Absorbance/Luminescence) add_reagent->read_plate data_analysis Calculate IC50 values read_plate->data_analysis

Caption: General workflow for in vitro cytotoxicity assays.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[5] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., HepG2, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 4-Methyl-3-(morpholinomethyl)aniline

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]

  • Compound Treatment: Prepare a stock solution of 4-Methyl-3-(morpholinomethyl)aniline in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (medium with DMSO) and untreated controls.

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C and 5% CO2. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Parameter Description
Cell Lines Panel of human cancer cell lines (e.g., HepG2, HCT116, U-937)
Compound Concentrations Typically a range from 0.1 to 100 µM
Incubation Time 24, 48, or 72 hours
Endpoint Measurement Absorbance at 490 nm
Data Output IC50 value

Part 2: Mechanistic Assays - Unraveling the Mode of Action

Should 4-Methyl-3-(morpholinomethyl)aniline exhibit interesting activity in the initial cytotoxicity screens, the next logical step is to investigate its potential mechanism of action. Based on its chemical structure, plausible mechanisms could include enzyme inhibition or receptor modulation.

Enzyme Inhibition Assays

Many therapeutic agents exert their effects by inhibiting the activity of specific enzymes.[6] A general biochemical enzyme inhibition assay can be adapted to screen 4-Methyl-3-(morpholinomethyl)aniline against a panel of relevant enzymes, such as kinases or proteases, which are common targets in cancer therapy.

Protocol: General Biochemical Enzyme Inhibition Assay

This protocol provides a template for assessing the inhibitory activity of a compound against a purified enzyme.[7]

Materials:

  • Purified enzyme of interest

  • Specific substrate for the enzyme

  • 4-Methyl-3-(morpholinomethyl)aniline

  • Assay buffer (optimized for the specific enzyme)

  • 96-well microplates (clear, black, or white, depending on the detection method)

  • Microplate reader

Procedure:

  • Reagent Preparation: Dissolve the enzyme, substrate, and 4-Methyl-3-(morpholinomethyl)aniline in the appropriate assay buffer. Prepare a serial dilution of the test compound.

  • Enzyme-Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well of the microplate. Then, add the different concentrations of 4-Methyl-3-(morpholinomethyl)aniline. Include a control well with no inhibitor. Allow the enzyme and inhibitor to pre-incubate for 15-30 minutes.[7]

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to each well.[7]

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period.

  • Detection: Measure the formation of the product or the depletion of the substrate using a microplate reader (e.g., by measuring absorbance, fluorescence, or luminescence).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Enzyme, Substrate, and Inhibitor Solutions prep_dilutions Prepare Inhibitor Serial Dilutions prep_reagents->prep_dilutions mix_enzyme_inhibitor Mix Enzyme and Inhibitor (Pre-incubation) add_substrate Initiate Reaction (Add Substrate) mix_enzyme_inhibitor->add_substrate incubate Incubate at Optimal Temperature add_substrate->incubate stop_reaction Stop Reaction (if necessary) incubate->stop_reaction measure_signal Measure Product Formation stop_reaction->measure_signal calc_inhibition Calculate % Inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Workflow for a typical enzyme inhibition assay.

Receptor Binding Assays

Receptors are key macromolecules in cellular signaling, and many drugs act by binding to them as agonists or antagonists.[8] Receptor binding assays are used to measure the interaction between a ligand (in this case, 4-Methyl-3-(morpholinomethyl)aniline) and a receptor.[8][9]

Protocol: Competitive Receptor Binding Assay

This assay measures the ability of the test compound to compete with a known, labeled ligand for binding to a specific receptor.

Materials:

  • Cell membranes or purified receptor preparation

  • Radiolabeled or fluorescently labeled known ligand

  • 4-Methyl-3-(morpholinomethyl)aniline

  • Assay buffer

  • Filtration apparatus or scintillation proximity assay (SPA) beads

  • Detection instrument (e.g., scintillation counter, fluorescence plate reader)

Procedure:

  • Assay Setup: In a microplate, combine the receptor preparation, the labeled ligand (at a concentration at or below its Kd), and varying concentrations of 4-Methyl-3-(morpholinomethyl)aniline.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Filtration Assay: Rapidly filter the reaction mixture through a filter mat that retains the receptor-ligand complexes. Wash to remove unbound ligand.

    • SPA: If using SPA beads, the labeled ligand in proximity to the receptor-bound bead will generate a signal.

  • Detection: Quantify the amount of labeled ligand bound to the receptor in the presence of the test compound.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 or Ki value.

Parameter Description
Receptor Source Isolated cell membranes or purified receptors
Labeled Ligand A high-affinity ligand for the target receptor, labeled with a radioisotope or fluorophore
Test Compound Concentrations A wide range to generate a complete competition curve
Detection Method Scintillation counting, fluorescence polarization, etc.[10]
Data Output IC50 or Ki value
Reporter Gene Assays

Reporter gene assays are powerful tools for studying the regulation of gene expression.[11][12][13] They can be used to determine if 4-Methyl-3-(morpholinomethyl)aniline activates or inhibits a specific signaling pathway by measuring the expression of a reporter gene (e.g., luciferase) linked to a responsive promoter element.

Protocol: Luciferase Reporter Gene Assay

This protocol describes how to assess the effect of the test compound on a specific signaling pathway using a luciferase reporter construct.[14][15]

Materials:

  • A cell line stably or transiently transfected with a luciferase reporter construct responsive to the pathway of interest.

  • A control vector expressing a different reporter (e.g., Renilla luciferase) for normalization.[11][13]

  • 4-Methyl-3-(morpholinomethyl)aniline

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Transfection and Seeding: Transfect the cells with the appropriate reporter constructs and seed them into a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of 4-Methyl-3-(morpholinomethyl)aniline.

  • Incubation: Incubate the cells for a period sufficient to allow for changes in gene expression (typically 6-24 hours).

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.[14]

  • Luminescence Measurement: Add the luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.[14] If a dual-luciferase system is used, measure the activity of both reporters.

  • Data Analysis: Normalize the experimental reporter activity to the control reporter activity. Plot the normalized activity against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion

The in vitro biological evaluation of a novel compound such as 4-Methyl-3-(morpholinomethyl)aniline is a systematic process that begins with broad assessments of cytotoxicity and progressively narrows down to specific mechanistic studies. The protocols provided in this guide offer a robust framework for this initial characterization. By employing a tiered approach encompassing cytotoxicity, enzyme inhibition, receptor binding, and reporter gene assays, researchers can efficiently and effectively elucidate the biological activity profile of new chemical entities, paving the way for further preclinical development.

References

  • Promega Corporation. (n.d.). Reporter Genes and their Applications. Promega. Retrieved from [Link]

  • ImmunoGen, Inc. (2016). In vitro cytotoxicity assay. Bio-protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Receptor Ligand Binding Assay. Creative Biolabs. Retrieved from [Link]

  • INDIGO Biosciences. (2024, July 11). What are the Steps of a Reporter Gene Assay?. INDIGO Biosciences. Retrieved from [Link]

  • Promega Corporation. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Receptor Binding Assay. Creative Bioarray. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Retrieved from [Link]

  • Smirnovienė, J., Baranauskienė, L., Zubrienė, A., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. Retrieved from [Link]

  • Edmondson, D. E., Binda, C., & Mattevi, A. (2006). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Medicinal Chemistry, 13(4), 355-379. Retrieved from [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Current Perspectives on Chemical Sciences Vol. 3. B P International. Retrieved from [Link]

  • Eckelman, W. C., & Gibson, R. E. (2008). In vitro receptor binding assays: general methods and considerations. Current Protocols in Pharmacology, Chapter 9, Unit 9.2. Retrieved from [Link]

  • Arkivoc. (2024, June 9). Synthesis, in vitro anticancer activity and molecular docking studies on some new phenylmorpholine linked aminotetrazoles and aryl tetrazoles. Arkivoc. Retrieved from [Link]

  • Zhang, X., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. Journal of Medicinal Chemistry, 62(15), 6992–7014. Retrieved from [Link]

  • Wang, Y., et al. (2013). Design, Synthesis and Antitumor Activity of Novel 4-Methyl-(3'S,4'S)-cis-khellactone Derivatives. Molecules, 18(4), 4245-4259. Retrieved from [Link]

  • Hoda, N., et al. (2022). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 12(45), 29283-29293. Retrieved from [Link]

  • Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 475. Retrieved from [Link]

  • Hwang, J. Y., et al. (2024). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. eLife, 12, RP93011. Retrieved from [Link]

  • Bedford, M. T., & Richard, S. (n.d.). In vitro Arginine Methylation Assays. Retrieved from [Link]

  • Li, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1146. Retrieved from [Link]

  • Szałek, E., et al. (2025). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 30(16), 3467. Retrieved from [Link]

  • Agelaga, V. V., Habila, J. D., & Nwuniji, B. H. (2025). Synthesies, Characterization and Biological Activities of 4-Methyl-3,5 diphenylisoxazolidine Derivatives. ChemClass Journal, 22. Retrieved from [Link]

  • S. B. Kakde, et al. (n.d.). Microwave-assisted synthesis and biological screening of some novel phenyl Morpholine Benzene sulfonamide schiff bases. YCMOU. Retrieved from [Link]

  • Nak-Kyoon, K., et al. (2019). In Vitro Validation of Phosphorodiamidate Morpholino Oligomers. Methods and Protocols, 2(3), 69. Retrieved from [Link]

  • Alni, A., et al. (2025). In vitro and in silico evaluation of synthesized 4-Anilinoquinazoline derivatives as potential anticancer agents. Scientific Reports, 15(1), 2893. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Targeted Therapeutics Using 4-Methyl-3-(morpholinomethyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 4-Methyl-3-(morpholinomethyl)aniline in Kinase Inhibitor Scaffolding

In the landscape of targeted therapeutics, particularly in the realm of protein kinase inhibitors, the rational design of molecular scaffolds is paramount. The substituted aniline moiety is a cornerstone of numerous successful kinase inhibitors, prized for its ability to form key hydrogen bonding interactions within the ATP-binding pocket of these enzymes.[1][2] This document provides a detailed guide to the synthesis and application of a highly strategic, yet underutilized, building block: 4-Methyl-3-(morpholinomethyl)aniline .

The unique trifecta of a reactive aniline group, a lipophilic methyl group, and a water-solubilizing, pharmacokinetically favorable morpholinomethyl group makes this compound a compelling starting point for the synthesis of next-generation targeted therapies.[3][4] The morpholine ring, in particular, is a privileged structure in medicinal chemistry, known to enhance aqueous solubility, improve metabolic stability, and provide a key hydrogen bond acceptor for target engagement.[3][4][5]

This guide will elucidate the synthesis of 4-Methyl-3-(morpholinomethyl)aniline, detail its application in the construction of 4-anilinoquinazoline-based kinase inhibitors, and provide comprehensive, field-proven protocols for these synthetic transformations.

Part 1: Synthesis of the Key Building Block: 4-Methyl-3-(morpholinomethyl)aniline

The most direct and industrially scalable method for the synthesis of 4-Methyl-3-(morpholinomethyl)aniline is the Mannich reaction .[6] This one-pot, three-component condensation reaction is a cornerstone of medicinal chemistry for the aminoalkylation of acidic protons.[6][7]

Reaction Principle:

The Mannich reaction involves the aminoalkylation of an active hydrogen-containing compound. In this case, p-toluidine (4-methylaniline) acts as the nucleophile, attacking the electrophilic iminium ion formed in situ from the reaction of formaldehyde and morpholine.[6]

Detailed Synthetic Protocol:

Reaction Scheme:

Mannich Reaction reagents p-Toluidine + Formaldehyde + Morpholine intermediate Iminium Ion Intermediate reagents->intermediate Formation product 4-Methyl-3-(morpholinomethyl)aniline intermediate->product Nucleophilic Attack by p-Toluidine

Caption: Mannich reaction for the synthesis of the target aniline.

Materials and Reagents:

ReagentMolar EquivalencePuritySupplier
p-Toluidine1.0>99%Sigma-Aldrich
Formaldehyde (37% in H2O)1.2ACS ReagentFisher Scientific
Morpholine1.1>99%Acros Organics
Ethanol-AnhydrousJ.T. Baker
Hydrochloric Acid (conc.)-ACS ReagentVWR
Sodium Hydroxide (50% w/w)-ACS ReagentEMD Millipore

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add p-toluidine (1.0 eq) and ethanol (100 mL). Stir the mixture at room temperature until the p-toluidine is completely dissolved.

  • Addition of Reagents: In the dropping funnel, combine formaldehyde (1.2 eq) and morpholine (1.1 eq). Add this mixture dropwise to the stirred solution of p-toluidine over a period of 30 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • To the resulting residue, add 100 mL of 2 M hydrochloric acid. An off-white precipitate of the hydrochloride salt of the product will form.

    • Filter the precipitate and wash with two 20 mL portions of cold diethyl ether to remove any unreacted starting materials.

    • To liberate the free amine, suspend the hydrochloride salt in 100 mL of water and add 50% (w/w) sodium hydroxide solution dropwise with vigorous stirring until the pH of the solution is >12.

    • Extract the aqueous layer with three 50 mL portions of ethyl acetate.

    • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product as a viscous oil or a low-melting solid. Further purification can be achieved by column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Synthesis of a Targeted Therapeutic: A 4-Anilinoquinazoline Kinase Inhibitor

The synthesized 4-Methyl-3-(morpholinomethyl)aniline can be utilized as a key building block in the synthesis of 4-anilinoquinazoline derivatives, a class of compounds known to inhibit various protein kinases, including the Epidermal Growth Factor Receptor (EGFR).[8][9] The following protocol describes a general procedure for the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinazoline core and our custom aniline.

Rationale for Bioisosteric Replacement:

In many established EGFR inhibitors, such as Gefitinib, the aniline moiety is substituted with a 3-chloro and a 4-fluoro group. Our building block, 4-Methyl-3-(morpholinomethyl)aniline, can be considered a bioisosteric replacement for these traditionally used anilines. The methyl group can occupy a similar space as the chloro group, while the morpholinomethyl substituent offers improved solubility and potential for additional hydrogen bonding interactions within the kinase domain, potentially leading to altered selectivity and improved pharmacokinetic profiles.

Detailed Synthetic Protocol:

Reaction Scheme:

Anilinoquinazoline Synthesis quinazoline 4-Chloro-6,7-dimethoxyquinazoline product Targeted Therapeutic (4-Anilinoquinazoline derivative) quinazoline->product SNAr Reaction aniline 4-Methyl-3-(morpholinomethyl)aniline aniline->product

Caption: Synthesis of a 4-anilinoquinazoline derivative.

Materials and Reagents:

ReagentMolar EquivalencePuritySupplier
4-Chloro-6,7-dimethoxyquinazoline1.0>98%Combi-Blocks
4-Methyl-3-(morpholinomethyl)aniline1.1As synthesized-
Isopropanol-AnhydrousSigma-Aldrich
Diisopropylethylamine (DIPEA)1.5>99%Acros Organics

Procedure:

  • Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and isopropanol (50 mL).

  • Addition of Reagents: Add 4-Methyl-3-(morpholinomethyl)aniline (1.1 eq) to the suspension, followed by the dropwise addition of diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC (10% methanol in dichloromethane).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. A precipitate should form.

    • Filter the solid and wash with two 15 mL portions of cold isopropanol, followed by two 15 mL portions of diethyl ether.

  • Purification: The isolated solid is often of high purity. However, if necessary, it can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of 0-15% methanol in dichloromethane.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.

Part 3: Biological Evaluation and Signaling Pathway

The synthesized 4-anilinoquinazoline derivative is a putative inhibitor of the EGFR signaling pathway. Overactivation of this pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[8]

Mechanism of Action:

The 4-anilinoquinazoline core mimics the adenine ring of ATP, allowing it to bind to the ATP-binding site of the EGFR kinase domain. This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascade.

EGFR Signaling Pathway and Inhibition:

EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: EGFR signaling pathway and its inhibition.

In Vitro Assays:

To validate the therapeutic potential of the synthesized compound, a series of in vitro assays should be performed.

Table of In Vitro Assays:

AssayPurposeCell LinesExpected Outcome
EGFR Kinase Assay To determine the direct inhibitory activity against the EGFR enzyme.Recombinant human EGFRLow IC50 value, indicating potent inhibition.
Cell Viability Assay (MTT/XTT) To assess the anti-proliferative effects on cancer cells.A431 (EGFR overexpressing), HCC827 (EGFR mutant)Dose-dependent decrease in cell viability.
Western Blot Analysis To confirm the inhibition of EGFR signaling in cells.A431, HCC827Decreased phosphorylation of EGFR, AKT, and ERK.
Apoptosis Assay (Annexin V/PI) To determine if the compound induces programmed cell death.A431, HCC827Increased percentage of apoptotic cells.

Conclusion and Future Directions

4-Methyl-3-(morpholinomethyl)aniline represents a versatile and valuable building block for the synthesis of targeted therapeutics. Its unique structural features offer the potential for developing novel kinase inhibitors with improved efficacy and pharmacokinetic profiles. The protocols detailed herein provide a robust framework for the synthesis and evaluation of such compounds. Future work should focus on expanding the library of 4-anilinoquinazoline derivatives using this aniline core and exploring their activity against a broader panel of kinases to identify potential multi-targeted agents or inhibitors with novel selectivity profiles.

References

  • Synthesis and Biological Evaluation of Novel Substituted 4-Anilinoquinazolines as Antitumor Agents. Chem Biol Drug Des. 2020;96(4):1084-1094.
  • Synthesis and Antiproliferative Activity of 2-amino-4-Anilinoquinazoline Deriv
  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules. 2015;20(12):22668-22684.
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Adv. 2024;14(5):3263-3274.
  • Mannich reaction. Wikipedia. Available at: [Link].

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. 2020;15(5):392-403.
  • The reaction of formaldehyde with mixtures of arylhydrazines and amines. ConnectSci. 1976.
  • CN103804222A - Synthetic method of 4-(4-aminophenyl)-3-morpholinone and intermediate thereof.
  • Synthesis, design, and assessment of novel morpholine-derived Mannich bases as multifunctional agents for the potential enzyme inhibitory properties including docking study. Bioorg Chem. 2021;107:104524.
  • 4-[(3-methylmorpholin-4-yl)methyl]aniline. Sigma-Aldrich.
  • The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid...
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorg Chem. 2020;100:103578.
  • Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA. 2015;69(6):346-348.
  • Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy. 2023;07(02):001-015.
  • Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Frontiers in Pharmacology. 2022;13:833959.
  • Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. 2023;15(10):10-11.
  • CAS 2524-67-6: 4-Morpholinoaniline. CymitQuimica.
  • 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline. ChemicalBook.
  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts.
  • 4-(Morpholinomethyl)aniline. PubChem.

Sources

Scale-up manufacturing processes for 4-Methyl-3-(morpholinomethyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Compound: 4-Methyl-3-(morpholinomethyl)aniline (CAS: 1180132-15-3)

Strategic Importance & Process Rationale

4-Methyl-3-(morpholinomethyl)aniline is a highly valuable aniline derivative used as a foundational building block in the synthesis of targeted therapeutics, particularly kinase inhibitors. The morpholinomethyl motif acts as a critical solubilizing group and a weak base for favorable pharmacokinetic profiling, while the aniline moiety serves as the primary attachment point for amide or urea linkages in active pharmaceutical ingredients (APIs).

Scaling up the synthesis of this intermediate presents two distinct process engineering challenges:

  • Genotoxic Impurity (GTI) Control: The starting material, an alkyl halide, is a known alkylating agent. Complete conversion is mandatory to avoid GTI carryover.

  • Thermal Hazards in Nitro Reduction: The reduction of the nitroaromatic intermediate to the aniline proceeds via highly reactive hydroxylamine species. Mismanagement of reaction kinetics can lead to hydroxylamine accumulation and subsequent thermal runaway.

To address these challenges, we have designed a robust, two-step self-validating workflow prioritizing inherent safety, high atom economy, and scalable unit operations.

Process Flow & Unit Operations

Workflow SM 2-Methyl-5-nitrobenzyl bromide + Morpholine Step1 Step 1: N-Alkylation (K2CO3, MeCN, 60°C) SM->Step1 IPC1 IPC 1: HPLC > 99.5% conversion (Limit: Residual Alkyl Halide < 0.1%) Step1->IPC1 Int1 4-(2-Methyl-5-nitrobenzyl)morpholine IPC1->Int1 Pass Step2 Step 2: Catalytic Hydrogenation (5% Pd/C, H2, MeOH, 40°C) Int1->Step2 IPC2 IPC 2: HPLC / IR (Limit: Hydroxylamine non-detect) Step2->IPC2 Product 4-Methyl-3-(morpholinomethyl)aniline (Final API Intermediate) IPC2->Product Pass

Caption: Two-step scale-up manufacturing workflow for 4-Methyl-3-(morpholinomethyl)aniline.

Quantitative Data & Process Parameters

The following table summarizes the critical process parameters (CPPs) and expected quantitative outcomes validated across pilot-scale batches (10–50 kg).

ParameterStep 1: N-AlkylationStep 2: Catalytic Hydrogenation
Typical Yield 88% – 92%90% – 95%
Purity (HPLC AUC) > 98.5%> 99.0%
Critical Process Parameters Temp: 60°C; Base: 1.5 eq K₂CO₃H₂ Pressure: 3–5 bar; Temp: 40°C
Key Impurity Monitored Unreacted Alkyl Bromide (GTI)Hydroxylamine intermediate
Solvent System Acetonitrile (MeCN)Methanol (MeOH)

Detailed Experimental Protocols

These protocols are designed as self-validating systems . Progression to subsequent steps is strictly gated by passing In-Process Controls (IPCs) to ensure safety and product integrity, adhering to principles outlined in [1].

Protocol A: Synthesis of 4-(2-Methyl-5-nitrobenzyl)morpholine (Step 1)

Mechanistic Causality: Acetonitrile is selected as the solvent because its polar aprotic nature accelerates the S_N2 displacement of the bromide. Potassium carbonate (K₂CO₃) is utilized as an insoluble, heterogeneous inorganic base to scavenge the hydrobromic acid byproduct. This prevents the protonation of morpholine, ensuring the nucleophile remains active without requiring a wasteful stoichiometric excess of the amine.

Step-by-Step Methodology:

  • Reactor Charging: To a clean, dry, nitrogen-purged glass-lined reactor, charge Acetonitrile (10 L/kg of starting material) and 2-Methyl-5-nitrobenzyl bromide (1.0 eq).

  • Base Addition: Add anhydrous Potassium Carbonate (1.5 eq). Initiate agitation at 150 rpm.

  • Nucleophile Addition: Slowly dose Morpholine (1.1 eq) into the reactor over 60 minutes, maintaining the internal temperature below 30°C to control the initial mild exotherm.

  • Heating: Ramp the reactor temperature to 60°C and maintain for 4–6 hours.

  • IPC 1 (Self-Validation): Sample the reaction mixture and analyze via HPLC. Gate: The reaction is deemed complete only when residual 2-Methyl-5-nitrobenzyl bromide is < 0.1% AUC. If > 0.1%, continue heating for 2 hours and re-sample.

  • Workup & Isolation:

    • Cool the reactor to 20°C.

    • Filter the suspension to remove inorganic salts (KBr, KHCO₃). Wash the filter cake with a small volume of MeCN.

    • Concentrate the filtrate under reduced pressure to 20% of its original volume.

    • Partition the residue between Ethyl Acetate (5 L/kg) and Water (5 L/kg). Separate the aqueous layer.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield 4-(2-Methyl-5-nitrobenzyl)morpholine as a pale yellow solid.

Protocol B: Catalytic Hydrogenation to 4-Methyl-3-(morpholinomethyl)aniline (Step 2)

Mechanistic Causality: The reduction of nitroaromatics is highly exothermic. We utilize 5% Palladium on Carbon (Pd/C) that is 50% water-wet. The water mitigates the severe pyrophoric risk associated with dry palladium catalysts coming into contact with methanol vapors. The temperature is strictly maintained at 40°C; operating at lower temperatures can cause the dangerous accumulation of the hydroxylamine intermediate, which may later decompose violently, a known scale-up hazard documented in [2].

Step-by-Step Methodology:

  • Reactor Preparation: Ensure the pressure reactor (Hastelloy or Stainless Steel) is thoroughly inerted with Nitrogen (3 pressure/vacuum cycles).

  • Charging: Charge the reactor with 4-(2-Methyl-5-nitrobenzyl)morpholine (1.0 eq) dissolved in Methanol (8 L/kg).

  • Catalyst Addition: Carefully charge 5% Pd/C (50% wet, 0.05 eq by weight) under a heavy nitrogen sweep.

  • Hydrogenation:

    • Purge the reactor with Hydrogen gas (3 pressure/vacuum cycles).

    • Pressurize the reactor to 3–5 bar with H₂.

    • Heat the jacket to maintain an internal temperature of exactly 40°C. Initiate vigorous agitation (critical for gas-liquid mass transfer).

  • IPC 2 (Self-Validation): Monitor hydrogen uptake. Once uptake ceases (typically 3–5 hours), sample the reaction and analyze via HPLC and in-situ IR. Gate: Verify the complete absence of the hydroxylamine intermediate. Do not proceed to filtration if hydroxylamine is detected.

  • Workup & Isolation:

    • Purge the reactor thoroughly with Nitrogen to remove all residual H₂.

    • Filter the reaction mixture through a pad of Celite under a nitrogen atmosphere to safely remove the Pd/C catalyst. Safety Note: Never let the catalyst cake run dry.

    • Concentrate the filtrate under vacuum.

    • Crystallize the resulting crude oil from a mixture of Heptane/Ethyl Acetate (8:2) to afford 4-Methyl-3-(morpholinomethyl)aniline as an off-white to pale brown crystalline powder.

References

  • Anderson, Neal G. Practical Process Research and Development: A Guide for Organic Chemists. Barnes & Noble. URL:[Link]

  • Mettler Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. URL:[Link]

  • MDPI. Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. URL:[Link]

Troubleshooting & Optimization

How to improve synthesis yield of 4-Methyl-3-(morpholinomethyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-Methyl-3-(morpholinomethyl)aniline (CAS 115250-37-8). As a Senior Application Scientist, I have designed this guide to help you troubleshoot common bottlenecks, understand the mechanistic causality behind each reaction parameter, and implement self-validating protocols to maximize your process yield.

The synthesis of this critical pharmaceutical building block is typically achieved through a two-step sequence:

  • Reductive Amination of 2-methyl-5-nitrobenzaldehyde with morpholine.

  • Nitro Group Reduction of the resulting intermediate to yield the final aniline.

Below, you will find targeted troubleshooting FAQs, quantitative metrics, step-by-step self-validating protocols, and a visual workflow of the synthesis.

Part 1: Process Chemistry FAQs & Troubleshooting

Step 1: Reductive Amination

Q: My reductive amination yields a significant amount of 2-methyl-5-nitrobenzyl alcohol. How do I prevent this over-reduction? A: This is a classic case of chemoselectivity failure caused by using an overly aggressive reducing agent, such as Sodium Borohydride (NaBH₄). NaBH₄ reduces the starting aldehyde faster than it can condense with morpholine to form the target iminium ion. Solution: Switch to Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃). The steric bulk and electron-withdrawing nature of the acetate groups dampen the hydride's nucleophilicity. STAB is highly chemoselective for the more electrophilic iminium ion over the starting aldehyde, virtually eliminating the alcohol byproduct[1].

Q: The aldehyde is not fully consumed even after 24 hours. What is stalling the iminium formation? A: The ortho-methyl group on 2-methyl-5-nitrobenzaldehyde creates steric hindrance, slowing down the initial nucleophilic attack by morpholine. Solution: Introduce 1.0 equivalent of glacial acetic acid (AcOH) to the solvent (1,2-Dichloroethane). The acid serves a dual mechanistic purpose: it accelerates iminium ion formation by protonating the aldehyde oxygen (making it more electrophilic), and it stabilizes the STAB reagent in solution[1].

Step 2: Nitro Group Reduction

Q: During the nitro reduction step using Pd/C and H₂, my reaction stalls at ~50% conversion. What is the cause? A: The stalling is caused by catalyst poisoning. The morpholine ring in your intermediate contains a basic tertiary amine. As the reaction progresses, these nitrogen atoms coordinate tightly to the palladium surface, blocking the active sites required for hydrogen dissociation. Solution: Add 1.1 equivalents of an acid (e.g., HCl) to protonate the morpholine nitrogen. This prevents lone-pair coordination to the palladium, maintaining catalyst turnover.

Q: I am observing cleavage of the morpholinomethyl group during hydrogenation. How can I avoid this hydrogenolysis? A: The benzylic C-N bond in 4-(2-methyl-5-nitrobenzyl)morpholine is highly susceptible to hydrogenolysis under Pd/C catalyzed conditions, leading to a de-morpholinated byproduct (4-methylaniline). Solution: Abandon catalytic hydrogenation and utilize a Béchamp-type reduction using Iron powder and Ammonium chloride (Fe/NH₄Cl). This method operates via a single-electron transfer (SET) mechanism directly to the nitro group. Because it does not involve hydrogen gas activation at a metal surface, the labile benzylic C-N bond remains completely intact[2].

Part 2: Quantitative Process Metrics

To benchmark your synthesis, compare your in-process control (IPC) data against the validated metrics in the table below.

Synthesis StepReagent SystemPrimary Impurity ObservedTypical YieldIPC Validation Method
Reductive Amination NaBH₄, MeOH2-Methyl-5-nitrobenzyl alcohol< 40%LC-MS, TLC
Reductive Amination NaBH(OAc)₃, DCE, AcOHNone (Trace unreacted SM)> 85%LC-MS, TLC
Nitro Reduction H₂, Pd/C, MeOH4-Methylaniline (Hydrogenolysis)50-60%HPLC (UV 254 nm)
Nitro Reduction Fe, NH₄Cl, EtOH/H₂ONone (Trace hydroxylamine)> 90%HPLC, LC-MS

Part 3: Workflow Visualization

SynthesisPathway SM 2-Methyl-5-nitrobenzaldehyde Iminium Iminium Ion Intermediate SM->Iminium Condensation (AcOH, DCE) Morph Morpholine Morph->Iminium NitroInt 4-(2-Methyl-5-nitrobenzyl)morpholine Iminium->NitroInt Reduction (NaBH(OAc)3) Product 4-Methyl-3-(morpholinomethyl)aniline NitroInt->Product Nitro Reduction (Fe/NH4Cl, EtOH/H2O)

Fig 1: Two-step synthesis workflow for 4-Methyl-3-(morpholinomethyl)aniline.

Part 4: Self-Validating Master Protocols

Every protocol below is designed as a closed-loop system. Do not proceed to the workup phase until the specific In-Process Control (IPC) criteria are met.

Protocol A: Synthesis of 4-(2-Methyl-5-nitrobenzyl)morpholine

Mechanistic Goal: Selective reductive amination avoiding benzylic alcohol formation.

  • Initiation: In an oven-dried flask under N₂, dissolve 2-methyl-5-nitrobenzaldehyde (1.0 eq) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M).

  • Condensation: Add morpholine (1.2 eq) followed by glacial acetic acid (1.0 eq). Stir at room temperature for 30 minutes to allow the iminium equilibrium to establish.

  • Reduction: Portion-wise, add Sodium Triacetoxyborohydride (STAB) (1.5 eq) over 15 minutes to control the mild exotherm. Stir at room temperature for 4 hours.

  • IPC Validation (Self-Check): Withdraw a 50 µL aliquot, quench with sat. NaHCO₃, extract with EtOAc, and analyze via TLC (Hexane:EtOAc 7:3). Do not proceed until the starting material spot (Rf ≈ 0.6) is completely absent and a new UV-active spot (Rf ≈ 0.3) dominates.

  • Workup: Quench the reaction strictly with saturated aqueous NaHCO₃ (pH ~8) to neutralize the acetic acid and destroy excess STAB. Extract with Dichloromethane (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the intermediate as a yellow solid.

Protocol B: Synthesis of 4-Methyl-3-(morpholinomethyl)aniline

Mechanistic Goal: Chemoselective reduction of the nitro group without benzylic C-N hydrogenolysis.

  • Initiation: Suspend 4-(2-methyl-5-nitrobenzyl)morpholine (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.15 M).

  • Activation: Add Ammonium chloride (NH₄Cl) (4.0 eq) and Iron powder (5.0 eq). The NH₄Cl acts as a proton donor and surface activator for the iron[2].

  • Reduction: Heat the vigorously stirring mixture to 80 °C (reflux) for 2 hours. The reaction will initially turn dark brown/black as iron oxides form.

  • IPC Validation (Self-Check): Withdraw a 50 µL aliquot, filter through a micro-syringe filter, dilute in Acetonitrile, and analyze via LC-MS. Do not proceed until the intermediate nitroso and hydroxylamine species are fully consumed, and the product mass (m/z 207 [M+H]⁺) accounts for >95% of the total ion current.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the iron sludge, washing the cake generously with hot Ethanol and Ethyl Acetate. Concentrate the filtrate, partition between Ethyl Acetate and Water, extract, dry over Na₂SO₄, and concentrate to yield the final aniline product.

Sources

Technical Support Center: Troubleshooting Oxidation in 4-Methyl-3-(morpholinomethyl)aniline Storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and analytical chemists, you know that the structural features making a molecule biologically active often make it chemically vulnerable. 4-Methyl-3-(morpholinomethyl)aniline is a bifunctional molecule containing both a primary aromatic amine (aniline) and a tertiary aliphatic amine (morpholine). This guide provides field-proven, mechanistically grounded troubleshooting strategies to protect your stock solutions and solid samples from rapid oxidative degradation.

I. Molecular Vulnerability & Oxidation Mechanisms

To effectively troubleshoot degradation, we must first understand the causality behind it. This molecule faces a dual-threat oxidation profile:

  • Aniline Core Oxidation: The aromatic ring is highly electron-rich. The electron-donating methyl and morpholinomethyl substituents increase the electron density on the ring, significantly lowering its oxidation potential compared to unsubstituted aniline[1]. Exposure to oxygen, light, or trace transition metals triggers radical-mediated autoxidation, forming nitrosobenzenes, azobenzenes, and strongly colored polymeric quinone imines[2][3][4].

  • Morpholine Ring Oxidation: The tertiary amine within the morpholine ring is highly susceptible to oxidation by dissolved molecular oxygen or trace peroxides in aging solvents, readily forming an N-oxide derivative[5][6].

OxidationPathways Start 4-Methyl-3-(morpholinomethyl)aniline (Intact Molecule) Path1 Aniline Core Oxidation (O2, Light, Metals) Start->Path1 Path2 Morpholine Ring Oxidation (O2, Peroxides) Start->Path2 Prod1 Nitroso & Azo Compounds (M+14, M+28) Path1->Prod1 Prod2 Quinone Imines & Polymers (Dark Brown/Black) Path1->Prod2 Prod3 Morpholine N-oxide (M+16) Path2->Prod3

Fig 1. Divergent oxidation pathways of 4-Methyl-3-(morpholinomethyl)aniline under ambient conditions.

II. Troubleshooting FAQs

Q: My freshly purchased batch was pale yellow, but my stock solution turned dark brown overnight. What is the chemical cause, and can I still use it? A: This is a classic sign of atmospheric photo-oxidation[2]. The electron-rich aniline core has undergone radical-mediated autoxidation, forming highly conjugated, strongly colored azo compounds and quinone imine polymers[3]. Do not use this solution for sensitive biological or catalytic assays, as these polymers will interfere with your results. You must purify the starting material (via vacuum distillation for liquids or column chromatography for solids) before proceeding[7].

Q: I am detecting a prominent M+16 peak in my LC-MS analysis of a stored batch. Is this an impurity or a degradation product? A: An M+16 mass shift in this specific bifunctional molecule is the hallmark signature of tertiary amine oxidation, resulting in the formation of a morpholine N-oxide[5][8]. This occurs when the sample is stored without a strict inert atmosphere, allowing molecular oxygen to react with the morpholine nitrogen[6].

Q: Can I use antioxidants like BHT to stabilize my solutions? A: Yes, radical scavengers like butylated hydroxytoluene (BHT) or diphenylamine derivatives can effectively inhibit the autoxidation of the aniline core[7]. However, as a best practice in assay development, we strongly advise against this unless absolutely necessary. Antioxidants can introduce confounding variables or interfere with downstream catalytic/biological steps. Strict anaerobic storage is the preferred, non-interfering methodology[9].

Q: How do pH and solvent choice affect its stability in stock solutions? A: Aniline oxidation is highly pH-dependent. Oxidation rates often peak near the pKa of the specific aniline derivative[1]. Furthermore, transition metal ions (e.g., Cu²⁺, Fe³⁺) found in lower-grade solvents act as potent catalysts for radical oxidation[1][9]. Always use high-purity, metal-free, degassed solvents.

III. Quantitative Degradation & Storage Data

The following table summarizes the causal relationship between storage environments and the integrity of 4-Methyl-3-(morpholinomethyl)aniline.

Storage ConditionAtmosphereTemperatureExpected Shelf LifePrimary Degradation Marker
Ideal (Solid) Argon-20°C> 12 MonthsNone (Stable)
Acceptable (Solid) Nitrogen4°C3 - 6 MonthsTrace N-oxide (M+16)
Poor (Solution) Air25°C< 24 HoursDark brown polymers, Azo
Sub-optimal (Solid) Air25°C1 - 2 WeeksYellowing, Nitroso species

IV. Self-Validating Storage & Handling Protocol

To guarantee trustworthiness in your experimental results, your storage protocol must be a self-validating system. Follow this step-by-step methodology to prepare and store stock solutions without inducing N-oxide or quinone imine formation.

Step 1: Solvent Degassing Use strictly HPLC-grade, metal-free solvent. Degas the solvent by sparging with high-purity Argon for at least 20 minutes to displace dissolved molecular oxygen[1]. Causality: Argon is heavier than Nitrogen and provides a superior protective blanket against O₂ ingress[9].

Step 2: Inert Atmosphere Handling Transfer the solid 4-Methyl-3-(morpholinomethyl)aniline into an amber glass vial inside a glovebox or under a steady stream of Argon using Schlenk techniques[7]. Causality: Amber glass blocks UV/visible light, preventing photo-catalyzed radical initiation[2].

Step 3: Dissolution and Aliquoting Dissolve the compound in the degassed solvent. Dispense immediately into single-use amber ampoules or vials equipped with PTFE-lined septa.

Step 4: Headspace Purging Blanket the headspace of each vial with Argon before sealing tightly[9].

Step 5: System Validation (The Self-Check) Do not assume your inert setup is flawless. Leave one sealed vial (Argon) and one open vial (Air-exposed) at room temperature for 48 hours.

  • Visual Check: The air-exposed vial should exhibit a visible color shift to yellow/brown[3].

  • Analytical Check: Analyze the sealed vial via HPLC-UV or LC-MS. The absolute absence of the M+16 N-oxide peak and polymeric baseline drift validates the integrity of your inert storage system.

Step 6: Long-Term Storage Store the validated, sealed aliquots at -20°C in the dark.

V. Analytical Verification Workflow

If you suspect a batch has been compromised, follow this diagnostic workflow to isolate the issue and recover the material.

TroubleshootingWorkflow Step1 Visual Inspection: Color Change? Step2 LC-MS / HPLC-UV Analysis Step1->Step2 Yes (Yellow/Brown) Step5 Store under Argon at -20°C Step1->Step5 No (Clear) Step3 Identify M+16 (N-oxide) or Polymers Step2->Step3 Step4 Purification: Vacuum Distillation / Column Step3->Step4 Step4->Step5

Fig 2. Self-validating analytical workflow for detecting and resolving sample oxidation.

VI. References

  • Why does color of aniline change during storage? ResearchGate. Available at: [Link]

  • Aniline. Wikipedia. Available at:[Link]

  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega. Available at: [Link]

  • Synthesis of Tertiary Amine N-Oxides-A Review. Asian Journal of Chemistry. Available at: [Link]

  • Process for the oxidation of tertiary amines to amine oxides. European Patent Office (EP 0092862 A1). Available at: [Link]

Sources

Optimizing reaction temperature for 4-Methyl-3-(morpholinomethyl)aniline derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals synthesizing 4-Methyl-3-(morpholinomethyl)aniline and its derivatives. These compounds are critical pharmacophores in the development of kinase inhibitors (e.g., JAK and BCR-ABL targets).

In this guide, we bypass generic advice and focus strictly on the thermodynamic causality behind synthetic failures. Poor temperature control during the nucleophilic morpholinomethylation or the subsequent nitro reduction inevitably leads to over-alkylation, morpholine ring degradation, or benzylic C-N bond hydrogenolysis[1][2].

Part 1: The Causality of Thermal Control in Synthesis

The synthesis of 4-methyl-3-(morpholinomethyl)aniline typically follows a two-step sequence starting from 2-methyl-5-nitrobenzyl bromide. Understanding the thermal dynamics of each step is critical for avoiding catastrophic yield drops.

1. The Morpholinomethylation Step (Nucleophilic Substitution) Morpholine acts as both a strong nucleophile and a moderate base. The substitution of the benzylic bromide is highly exothermic. If the reaction is allowed to reach reflux temperatures (>60 °C in standard solvents like THF or acetonitrile), the kinetic energy overcomes the activation barrier for secondary reactions. This results in the formation of quaternary ammonium salts (bis-alkylation) and highly insoluble polymeric byproducts[3].

2. The Nitro Reduction Step (Catalytic vs. Chemical) Reducing the intermediate 4-methyl-3-(morpholinomethyl)nitrobenzene to the target aniline presents a significant chemoselectivity challenge:

  • Catalytic Hydrogenation (Pd/C): The benzylic C-N bond is highly susceptible to hydrogenolysis. The palladium surface strongly coordinates the benzylic nitrogen. If the internal reaction temperature exceeds 30 °C, the C-N bond cleaves, yielding 3,4-dimethylaniline and free morpholine as the dominant products[2].

  • Béchamp-style Reduction (Fe/NH₄Cl): This single-electron transfer process is endothermic and mass-transfer limited. It strictly requires elevated temperatures (80 °C) to maintain the kinetic rate of electron transfer from the iron surface to the nitro group[1].

Part 2: Troubleshooting FAQs

Q: Why am I observing 3,4-dimethylaniline as a major byproduct during the Pd/C hydrogenation of my nitro intermediate? A: You are experiencing thermal-induced benzylic C-N hydrogenolysis. When the internal temperature of a Pd/C catalyzed reduction exceeds 30 °C, the activation energy for benzylic cleavage is reached[2]. Actionable Fix: Equip your reactor with a recirculating chiller to maintain the internal temperature strictly between 20–25 °C. Alternatively, introduce a catalyst poison such as diphenylsulfide (Ph₂S) to attenuate the palladium surface activity, which preserves the benzylic amine while allowing nitro reduction[2].

Q: During the morpholine substitution step, my yield drops to 40% and a thick, insoluble residue forms. Is my reflux temperature too high? A: Yes. Refluxing morpholine (b.p. 129 °C) or running the reaction in refluxing polar solvents promotes self-condensation and quaternary ammonium salt formation[3][4]. Actionable Fix: Shift to a temperature-controlled addition protocol. Add morpholine at 0 °C to manage the initial exotherm, then allow the system to warm naturally to room temperature (20–25 °C).

Q: Can I perform a one-pot reductive amination and nitro reduction starting from 2-methyl-5-nitrobenzaldehyde? A: Yes, using Pd/C and H₂ in dry dioxane. However, because both imine formation/reduction and nitro reduction are exothermic, the risk of thermal runaway is doubled. You must use a cooling jacket to keep the system below 30 °C. Furthermore, water is a byproduct of both reactions; failure to use anhydrous conditions will stall the imine formation[3].

Part 3: Quantitative Thermal Profiling

The following table summarizes the causal relationship between reaction temperature, target yield, and dominant impurities based on optimized process chemistry data.

Reaction StepCatalyst/ReagentTemp (°C)Target Yield (%)Dominant Impurity / Observation
Morpholinomethylation Morpholine (neat/THF)0 → 2585 - 92% Trace unreacted starting material
Morpholinomethylation Morpholine (reflux)80 - 100< 40%Quaternary ammonium polymers[3]
Nitro Reduction 10% Pd/C, H₂ (1 atm)20 - 2595% None (Clean conversion)
Nitro Reduction 10% Pd/C, H₂ (1 atm)40 - 60< 30%3,4-Dimethylaniline (Hydrogenolysis)[2]
Nitro Reduction Fe powder, NH₄Cl8088% Trace iron oxides (easily filtered)[1]
Nitro Reduction Fe powder, NH₄Cl25 - 40< 10%Stalled reaction; unreacted nitro compound

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Built-in analytical checkpoints allow you to verify the thermodynamic success of the reaction in real-time.

Protocol 1: Temperature-Controlled Morpholinomethylation

Objective: Synthesize 4-methyl-3-(morpholinomethyl)nitrobenzene without over-alkylation.

  • Preparation: Dissolve 2-methyl-5-nitrobenzyl bromide (1.0 equiv) in anhydrous THF (0.5 M). Cool the vessel to 0 °C using an ice-water bath.

  • Addition: Add morpholine (2.5 equiv) dropwise over 30 minutes. Causality note: The excess morpholine acts as an acid scavenger for the liberated HBr.

  • Thermal Ramp: Remove the ice bath and allow the reaction to warm to 20–25 °C. Stir for 4 hours.

  • Self-Validation Checkpoint: Spot the reaction mixture on a TLC plate (Hexane:EtOAc 3:1). The starting material (Rf ~0.7) should be completely consumed, replaced by a UV-active spot (Rf ~0.3). Crucial: If a heavy baseline spot is present, your internal temperature spiked during addition, causing poly-alkylation.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Chemoselective Nitro Reduction (Béchamp Method)

Objective: Reduce the nitro intermediate to 4-methyl-3-(morpholinomethyl)aniline without benzylic cleavage.

  • Preparation: Suspend 4-methyl-3-(morpholinomethyl)nitrobenzene (1.0 equiv), Iron powder (300 mesh, 5.0 equiv), and NH₄Cl (2.0 equiv) in an Ethanol/Water mixture (4:1 v/v).

  • Heating: Attach a reflux condenser and heat the mixture to an internal temperature of 80 °C. Vigorous mechanical stirring is mandatory to ensure solid-liquid mass transfer.

  • Self-Validation Checkpoint: At the 2-hour mark, extract a 0.1 mL aliquot, dilute with EtOAc, filter through a micro-syringe, and run an LC-MS. The target aniline will appear as an [M+H]⁺ peak at m/z 207.1. If the starting mass (m/z 237.1) persists, your internal temperature has dropped below the 75 °C threshold required for efficient electron transfer. Adjust your heating mantle immediately.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate, adjust pH to 9 with 1M NaOH, and extract with dichloromethane.

Part 5: Visual Workflows & Logic Trees

The following diagrams map the thermodynamic boundaries of the synthetic pathways and provide a rapid troubleshooting logic tree for bench scientists.

SynthesisWorkflow SM 2-Methyl-5-nitrobenzyl bromide + Morpholine Subst Nucleophilic Substitution Target: 20-25°C SM->Subst Inter 4-Methyl-3-(morpholinomethyl) nitrobenzene Subst->Inter Optimal Side1 Quaternary Ammonium Polymeric Byproducts Subst->Side1 If T > 60°C Red Nitro Reduction Step Inter->Red PdC Pd/C, H2 Strictly <30°C Red->PdC Fe Fe/NH4Cl Target: 80°C Red->Fe Prod 4-Methyl-3-(morpholinomethyl) aniline PdC->Prod Optimal Side2 Hydrogenolysis (3,4-Dimethylaniline) PdC->Side2 If T > 30°C Fe->Prod Optimal

Fig 1: Thermal dependencies and side-reaction pathways in the synthesis workflow.

TroubleshootingLogic Start Issue: Low Yield / High Impurities Step Identify Problematic Step Start->Step S1 Step 1: Morpholinomethylation Step->S1 S2 Step 2: Nitro Reduction Step->S2 Q1 Are insoluble polymers forming? S1->Q1 Q2 Is 3,4-dimethylaniline detected? S2->Q2 Q3 Is the reaction stalling? S2->Q3 A1 Yes: Exothermic runaway. Lower addition temp to 0°C. Q1->A1 A2 Yes: Benzylic C-N cleavage. Cool Pd/C reaction to 20°C. Q2->A2 A3 Yes: Poor mass transfer. Ensure Fe/NH4Cl is at 80°C. Q3->A3

Fig 2: Troubleshooting logic tree for identifying and resolving thermal-induced synthetic failures.

References

  • An improved method for the synthesis of 2-, 3- and 4-dialkylaminomethylanilines. Arkivoc, 2009.[Link]

  • Discovery of Highly Potent and Selective EZH2 Covalent Inhibitors via Incorporating Basic Amines. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. ResearchGate / Chem. Pharm. Bull.[Link]

  • Multicomponent reactions in nucleoside chemistry. Beilstein Journal of Organic Chemistry, 2014. [Link]

Sources

Technical Support Center: Recrystallization & Purification of 4-Methyl-3-(morpholinomethyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals.

Executive Summary & Mechanistic Context

4-Methyl-3-(morpholinomethyl)aniline (CAS: 1180132-15-3) is a highly functionalized intermediate frequently utilized in the synthesis of targeted kinase inhibitors. Its purification via recrystallization presents unique thermodynamic and chemical challenges. The molecule features an electron-rich tolyl-aniline core that is highly susceptible to auto-oxidation, alongside a basic, polar morpholine ring that drastically alters its solubility profile.

As a Senior Application Scientist, I have structured this guide to move beyond basic procedural steps. We will address the fundamental physical chemistry causing common failures—such as liquid-liquid phase separation ("oiling out") and oxidative degradation—and provide self-validating protocols to ensure high-yield, high-purity recovery.

Causality-Driven Troubleshooting (FAQs)

Q1: My crude compound has degraded into a dark brown/black tar. How can I remove these colored impurities without losing yield?

The Causality: Anilines are highly prone to oxidation, forming dark, high-molecular-weight polymeric impurities. The electron-donating methyl and morpholinomethyl groups increase the electron density on the aniline ring, accelerating this degradation when exposed to air or light. The Solution: Employ a dual-action chemical and physical scavenging approach. First, introduce activated charcoal (e.g., Darco) to the hot solvent. The porous carbon matrix physically adsorbs the conjugated polymeric oxidation products1[1]. Second, add a catalytic amount of a reducing agent like sodium dithionite ( Na2​S2​O4​ ) during the hot dissolution phase; this chemically reduces oxidized quinonoid impurities back to the soluble aniline form2[2].

Q2: Upon cooling, my compound forms a biphasic oil rather than crystals. What causes this and how do I force crystallization?

The Causality: "Oiling out" (liquid-liquid phase separation, or LLPS) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent, or when the solution becomes heavily supersaturated 3[3]. Because the morpholine group introduces conformational flexibility, the melting point of this compound is relatively low. If the solvent is too polar (e.g., pure water), LLPS becomes thermodynamically favorable over solid-liquid separation4[4]. The Solution: Transition to a mixed solvent system with a lower boiling point. If oiling occurs, reheat the mixture until homogeneous, add 5-10% more of the "good" solvent, and cool at a drastically slower rate ( ≤0.5∘C/min ). Introduce seed crystals just above the saturation temperature to bypass the thermodynamic energy barrier for nucleation3[3].

Q3: How do I select the optimal solvent system for this specific morpholine-aniline derivative?

The Causality: The principle of "like dissolves like" dictates that the polar morpholine group will cause this compound to be excessively soluble in alcohols (Methanol/Ethanol), leading to poor recovery 1[1]. Conversely, it is entirely insoluble in pure aliphatic hydrocarbons. The optimal approach is a binary solvent gradient utilizing a moderately polar aprotic solvent paired with a non-polar anti-solvent.

Thermodynamic Solvent Selection Data

To optimize recovery and prevent LLPS, solvent selection must balance the dielectric constant ( ϵ ) with the compound's dual polarity.

Solvent System (Good / Anti-Solvent)Ratio (v/v)Combined Dielectric Constant ( ϵ )Expected Outcome & Causality
Ethanol / Water 1:1~50.0Poor: High risk of oiling out due to strong hydrogen bonding with the morpholine ether oxygen.
Pure Toluene N/A2.4Moderate: Good dissolution at boiling, but recovery is often low due to high baseline solubility.
Ethyl Acetate / Heptane 1:3~2.8Optimal: EtOAc dissolves the polar moieties at reflux; Heptane forces sharp crystallization upon cooling.
Isopropanol / Hexanes 1:4~4.5Good: Steeper solubility curve than EtOH, though trace oxidation products may co-precipitate.

Self-Validating Experimental Protocol

This protocol utilizes an Ethyl Acetate / Heptane system and incorporates in-process validation checks to ensure the system behaves as expected before proceeding to the next step.

Step 1: Dissolution & Chemical Reduction

  • Place 10.0 g of crude 4-Methyl-3-(morpholinomethyl)aniline in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Add 30 mL of Ethyl Acetate (EtOAc) and heat to a gentle reflux ( 77∘C ) using an oil bath.

  • Validation Check: If the solid does not completely dissolve, add EtOAc in 2 mL increments until a homogeneous solution is achieved.

  • Add 50 mg of Sodium Dithionite ( Na2​S2​O4​ ) to reduce oxidized impurities. Stir for 5 minutes.

Step 2: Physical Adsorption of Polymeric Impurities

  • Briefly remove the flask from heat to stop active boiling.

  • Add 0.5 g of activated charcoal (Darco G-60). Caution: Adding charcoal to a vigorously boiling solution will cause violent bumping.

  • Return to heat and reflux for an additional 10 minutes.

Step 3: Hot Filtration

  • Pre-heat a Büchner funnel and filter flask to prevent premature crystallization.

  • Rapidly filter the hot suspension through a tightly packed Celite pad to remove the charcoal5[5].

  • Validation Check: Inspect the filtrate. It should be pale yellow to colorless. If it remains dark brown, the charcoal capacity was exceeded; repeat Step 2.

Step 4: Anti-Solvent Addition & Controlled Cooling

  • Transfer the hot filtrate to a clean Erlenmeyer flask and maintain at 60∘C .

  • Slowly add hot Heptane dropwise while stirring continuously until the solution becomes faintly turbid (the saturation point).

  • Add 1-2 drops of EtOAc to clear the turbidity.

  • Remove from heat and allow the flask to cool ambiently at a rate of <0.5∘C/min .

  • Validation Check: If the solution begins to separate into a milky oil (LLPS) instead of forming distinct crystals, immediately reheat to 60∘C , add 2 mL of EtOAc, and seed with 5 mg of pure compound.

Step 5: Isolation

  • Once the flask reaches room temperature and a heavy crystal crop has formed, transfer to an ice bath ( 0−5∘C ) for 30 minutes to maximize yield.

  • Collect the purified crystals via vacuum filtration. Wash the filter cake with 15 mL of ice-cold Heptane.

  • Dry under high vacuum at 40∘C to constant weight.

Purification Workflow & Decision Tree

RecrystallizationWorkflow Start Crude 4-Methyl-3- (morpholinomethyl)aniline Dissolve Dissolve in Hot EtOAc (Minimum Volume) Start->Dissolve CheckColor Is the solution dark/oxidized? Dissolve->CheckColor AddCharcoal Add Activated Charcoal & trace Na2S2O4 CheckColor->AddCharcoal Yes Cooling Add Heptane (Anti-solvent) & Cool Slowly CheckColor->Cooling No HotFilter Hot Filtration (Remove Charcoal) AddCharcoal->HotFilter HotFilter->Cooling CheckOil Did the compound 'oil out' (LLPS)? Cooling->CheckOil FixOil Reheat, add EtOAc, Cool & Add Seeds CheckOil->FixOil Yes Crystallize Crystal Formation & Ice Bath CheckOil->Crystallize No FixOil->Crystallize Filter Vacuum Filtration & Wash (Cold Heptane) Crystallize->Filter Pure Pure API Intermediate Filter->Pure

Decision tree for troubleshooting the recrystallization of 4-Methyl-3-(morpholinomethyl)aniline.

References

  • Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen - ACS Publications. Available at:[Link]

Sources

Technical Support Center: Troubleshooting Solubility of 4-Methyl-3-(morpholinomethyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the physicochemical hurdles associated with 4-Methyl-3-(morpholinomethyl)aniline (CAS: 1180132-15-3)[1].

This compound is a critical building block and probe molecule, but its high lipophilicity and pH-dependent ionization often lead to catastrophic precipitation in aqueous media. This guide synthesizes field-proven methodologies with thermodynamic principles to provide self-validating, step-by-step solutions for both in vitro and in vivo applications.

Part 1: Chemical Profiling & Root Cause Analysis

Q: Why does 4-Methyl-3-(morpholinomethyl)aniline exhibit such poor aqueous solubility at physiological pH (7.4)?

A: The root cause lies in the molecule's acid-base equilibria and its resulting lipophilicity. The compound contains two basic centers: an aniline primary amine (pKa ~4.6) and a morpholine tertiary amine (pKa ~8.3).

  • The Causality: At a physiological pH of 7.4, the aniline group is completely unprotonated. More critically, the morpholine nitrogen is in equilibrium, with a significant fraction remaining as an uncharged free base. The unprotonated tolyl and morpholine rings drive the molecule into a highly hydrophobic state. This behavior is characteristic of Biopharmaceutics Classification System (BCS) Class II compounds, which exhibit high permeability but poor aqueous solubility[2],[3]. The high crystalline lattice energy of the free base prevents favorable solvation thermodynamics in water, leading to rapid nucleation and precipitation.

Part 2: In Vitro Assay Troubleshooting

Q: My compound crashes out immediately when diluting from a DMSO stock into my aqueous assay buffer. How do I prevent this?

A: Direct dilution from DMSO into an aqueous buffer causes a rapid solvent shift. The local concentration of water spikes, leading to immediate supersaturation and the formation of micro-precipitates. To prevent this, you must use an intermediate surfactant cascade.

  • The Causality: By first mixing the DMSO stock with a surfactant (e.g., Tween-20), you coat the hydrophobic drug molecules in micelles before they encounter the bulk water. This thermodynamically favors stable colloidal dispersion over crystallization.

Step-by-Step Methodology: Surfactant-Mediated Dilution

  • Primary Stock: Dissolve the free base compound in 100% anhydrous DMSO to a concentration of 10 mM. Note: DMSO acts as a powerful aprotic solvent that disrupts the crystalline lattice.

  • Intermediate Micellar Phase: In a separate vial, add 10 parts of Tween-20 to 5 parts of your DMSO stock. Vortex vigorously for 60 seconds.

  • Aqueous Integration: Slowly add 85 parts of your aqueous assay buffer (pH 7.4) dropwise to the DMSO/Tween mixture while continuously vortexing.

  • Self-Validation Step: Before proceeding to your biological assay, measure the solution's absorbance at 620 nm (nephelometry/turbidity) or use Dynamic Light Scattering (DLS). If the baseline is elevated compared to a vehicle-only blank, micro-precipitates are present and the dilution cascade must be optimized.

InVitroWorkflow Start Compound in DMSO Stock Dilute Dilute into Aqueous Buffer Start->Dilute Check Check for Precipitation (Turbidity/DLS) Dilute->Check Clear Proceed with Assay Check->Clear Clear Solution Crash Precipitation Detected Check->Crash Cloudy/Precipitate Optimize Optimize Co-solvents (Add Surfactant) Crash->Optimize AdjustPH Adjust Buffer pH < 6.0 (Protonate Morpholine) Crash->AdjustPH Optimize->Dilute Re-test AdjustPH->Dilute Re-test

Caption: Workflow for diagnosing and resolving in vitro precipitation of lipophilic amines.

Part 3: In Vivo Formulation Strategies

Q: We are advancing to rodent pharmacokinetic (PK) studies. What is the most reliable vehicle for oral (PO) and intravenous (IV) dosing?

A: Relying solely on cosolvents like DMSO or PEG400 for in vivo dosing can cause severe toxicity, hemolysis, or precipitation upon injection (phlebitis). The two most authoritative and physiologically tolerated strategies are In Situ Salt Formation and Cyclodextrin Complexation .

Strategy A: Cyclodextrin Inclusion Complexation (Preferred for IV)

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is FDA-approved for parenteral use and is highly effective at preventing precipitation in the bloodstream[4],[5].

  • The Causality: HP-β-CD possesses a hydrophilic exterior and a lipophilic central cavity. The hydrophobic tolyl and morpholine rings of 4-Methyl-3-(morpholinomethyl)aniline partition into this cavity via non-covalent hydrophobic interactions. This effectively masks the drug's lipophilicity from the bulk aqueous phase without altering its chemical structure, drastically improving bioavailability[6],[7].

Step-by-Step Methodology: HP-β-CD Formulation

  • Prepare a 20% (w/v) HP-β-CD solution in sterile saline (0.9% NaCl) or PBS.

  • Weigh the required mass of 4-Methyl-3-(morpholinomethyl)aniline free base.

  • Slowly add the powder to the HP-β-CD solution under continuous magnetic stirring at 300 RPM.

  • Sonicate the mixture in a water bath for 15–20 minutes at room temperature until the solution is optically clear.

  • Self-Validation Step: Filter the solution through a 0.22 µm PTFE syringe filter. Analyze the pre- and post-filtration concentrations via HPLC. A recovery of >95% validates that the compound is fully complexed and not suspended as sub-visible particles.

CD_Mechanism FreeDrug Free Base Compound (Lipophilic, Poorly Soluble) Complexation Non-covalent Inclusion FreeDrug->Complexation HPBCD HP-β-CD (Hydrophobic Cavity) HPBCD->Complexation SolubleComplex Water-Soluble Complex (Shielded Lipophilicity) Complexation->SolubleComplex Bioavailable Enhanced Bioavailability SolubleComplex->Bioavailable

Caption: Mechanistic pathway of cyclodextrin inclusion complexation for solubility enhancement.
Strategy B: In Situ Salt Formation (Preferred for PO)

Converting the free base to a hydrochloride (HCl) or mesylate salt is a widely recognized strategy to increase the dissolution rate and apparent intrinsic solubility of basic drugs[3],[8].

  • The Causality: Protonating the morpholine nitrogen disrupts the stable free-base crystal lattice and introduces an ionic charge, which strongly interacts with water dipoles (ion-dipole interactions), exponentially increasing solubility.

Step-by-Step Methodology: In Situ HCl Salt Preparation

  • Suspend the free base in sterile water.

  • Add 0.1 N HCl dropwise until an equimolar ratio to the morpholine group is reached.

  • Stir continuously for 2 hours until complete dissolution is achieved.

  • Carefully adjust the final pH to 4.5–5.0 using 0.1 N NaOH. Warning: Do not exceed pH 6.0, or the free base will rapidly re-precipitate.

Quantitative Comparison of Formulation Vehicles
Formulation StrategyMechanism of SolubilizationMax Estimated Conc.Recommended RouteProsCons
100% DMSO Lattice disruption (Aprotic)>50 mg/mLIn vitro onlyMaximum solubility; easy to prepare.Highly toxic in vivo; denatures proteins.
5% DMSO + 10% Tween-20 Micellar encapsulation2 - 5 mg/mLIn vitro / POPrevents rapid nucleation in buffers.Surfactants can cause hemolysis if given IV.
In situ HCl Salt (pH 4.5) Ion-dipole interaction10 - 20 mg/mLPO / IVHighly stable; utilizes endogenous ions.Acidic pH may cause injection site pain.
20% HP-β-CD Non-covalent inclusion15 - 30 mg/mLPO / IVPhysiologically neutral pH; FDA approved.Requires sonication; higher material cost.

References

  • [2] Advances in Solubility Enhancement of Poorly Soluble Drugs in Pharmaceutical Development: A Review of Current Techniques and Strategies. International Journal of Pharmaceutical Sciences. URL:

  • [3] Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Library of Medicine (NIH). URL:

  • [1] 4-methyl-3-(morpholin-4-ylmethyl)aniline | 1180132-15-3. Giver Medical. URL:

  • [8] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. American Chemical Society (ACS). URL:

  • [6] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Library of Medicine (NIH). URL:

  • [7] Cyclodextrins in drug delivery: An updated review. National Library of Medicine (NIH). URL:

  • [4] (PDF) Cyclodextrins in drug delivery (Review). ResearchGate. URL:

  • [5] Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. MDPI. URL:

Sources

Technical Support Center: Optimizing Cross-Coupling of 4-Methyl-3-(morpholinomethyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the chemoselectivity challenges inherent in the late-stage functionalization of polyfunctionalized building blocks. The palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 4-Methyl-3-(morpholinomethyl)aniline presents a dual-reactivity challenge: it contains both a primary aniline intended for coupling and a tertiary morpholine ring that acts as a competitive Lewis base.

This guide synthesizes mechanistic causality, field-proven optimization strategies, and self-validating protocols to help you minimize side products and maximize mono-arylation yields.

Reaction Pathway & Competitive Side Reactions

To troubleshoot effectively, we must first map the catalytic cycle and the specific branching points where side reactions occur.

Workflow Start 4-Methyl-3-(morpholinomethyl)aniline + Aryl Halide CatCycle Pd Catalytic Cycle (Oxidative Addition & Amine Binding) Start->CatCycle Product Desired Mono-arylated Product (Target) CatCycle->Product Bulky Ligand + Mild Base Side1 Side Product 1: Bis-arylation CatCycle->Side1 Strong Base (NaOtBu) Side2 Side Product 2: Hydrodehalogenation CatCycle->Side2 Slow Reductive Elimination Side3 Catalyst Poisoning: Morpholine Coordination CatCycle->Side3 Unhindered Pd Catalyst

Fig 1: Reaction pathways and competitive side reactions in Pd-catalyzed amination.

Troubleshooting & FAQs

Q1: My reaction stalls at 20-30% conversion, and I recover mostly unreacted 4-Methyl-3-(morpholinomethyl)aniline. Why is the catalyst dying? A1: This is a classic case of catalyst poisoning via competitive coordination. Mechanistically, the tertiary morpholine nitrogen possesses a highly accessible lone pair that can coordinate to the electrophilic Pd(II) intermediate after oxidative addition. Morpholine's strong coordinating ability is well-documented in stabilizing catalytic intermediates [1][1], but here it forms a stable, off-cycle chelate that prevents the primary aniline from binding, stalling the catalytic cycle. Solution: Transition to bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos). The causality here is steric exclusion: the massive steric bulk of the ligand creates a protective "pocket" around the palladium center. The less hindered primary aniline can penetrate this pocket to react, while the bulkier morpholinomethyl group is sterically repelled, keeping the catalyst on-cycle.

Q2: I am achieving full conversion, but LC-MS reveals a massive peak for a bis-arylated (diarylamine) side product. How do I enforce mono-selectivity? A2: Bis-arylation occurs because the initial mono-arylated product (a secondary aniline) is often more electron-rich and more nucleophilic than the starting primary aniline. If the base used is too strong (like NaOtBu), it rapidly deprotonates the secondary amine, accelerating the second coupling event [2][2]. Solution: Modulate the base and the ligand. Switch from NaOtBu to a weaker, milder base like Cs₂CO₃ or K₃PO₄. Furthermore, using a BrettPhos Pd G3 precatalyst enforces mono-selectivity because the ligand's bulk makes the oxidative addition complex too crowded to accommodate the secondary aniline for a second coupling.

Q3: I observe a significant amount of hydrodehalogenated aryl partner (Ar-H) instead of my product. What drives this side reaction? A3: Hydrodehalogenation is a primary side reaction in Buchwald-Hartwig aminations, driven by β-hydride elimination from the palladium-amide intermediate prior to reductive elimination [3][3]. Because 4-Methyl-3-(morpholinomethyl)aniline has a bulky ortho-substituent, the reductive elimination step is sterically hindered and slowed down, giving β-hydride elimination a competitive advantage. Solution: You must accelerate reductive elimination. This is achieved by using ligands with a larger bite angle or greater steric demand, which "push" the aryl and amine groups together, forcing rapid reductive elimination before β-hydride elimination can occur [2][2].

Q4: Can I perform this coupling without transition metals to avoid these specific side products entirely? A4: Yes. Recent advancements in photoredox catalysis allow for metal-free, redox-neutral cross-coupling. Using visible light photocatalysis, tertiary morpholinomethyl groups remain completely inert, allowing for highly site-selective amination at the primary aniline, bypassing Pd-coordination issues entirely [4][4].

Optimization Data Matrix

The following table summarizes the causal relationship between reaction conditions and the resulting product profile when coupling 4-Methyl-3-(morpholinomethyl)aniline with a standard aryl bromide.

Ligand SystemBaseConversion (%)Mono-arylation (Target)Bis-arylationHydrodehalogenation
Pd(PPh₃)₄ NaOtBu< 20%LowTraceHigh
Pd₂(dba)₃ / dppf Cs₂CO₃45%ModerateLowModerate
XPhos Pd G3 NaOtBu> 95%ModerateHighLow
BrettPhos Pd G3 Cs₂CO₃> 98%Excellent (>90%) TraceTrace
Self-Validating Experimental Protocol

Optimized Buchwald-Hartwig Amination of 4-Methyl-3-(morpholinomethyl)aniline

Note: This protocol utilizes a Pd G3 precatalyst to ensure a reliable 1:1 ratio of active Pd(0) to ligand, which is critical for preventing morpholine from binding to unligated Pd centers.

Step 1: Preparation (Glovebox or Standard Schlenk Technique) To an oven-dried reaction vial equipped with a magnetic stir bar, add:

  • Aryl bromide (1.00 mmol, 1.0 eq)

  • 4-Methyl-3-(morpholinomethyl)aniline (1.05 mmol, 1.05 eq)

  • BrettPhos Pd G3 (0.02 mmol, 2 mol%)

  • Anhydrous, finely powdered Cs₂CO₃ (2.00 mmol, 2.0 eq)

Step 2: Solvent Addition & Degassing Seal the vial with a PTFE-lined septum cap. If not prepared in a glovebox, evacuate and backfill the vial with ultra-pure Argon (3 cycles). Add 5.0 mL of anhydrous, sparged 1,4-dioxane via syringe.

Step 3: Reaction Initiation & First Validation Check Place the vial in a pre-heated aluminum block at 80 °C.

  • Self-Validation Checkpoint 1 (15 Minutes): Observe the reaction mixture. The suspension must transition from the deep red color of the Pd G3 precatalyst to a pale yellow or orange homogeneous solution. Causality: This color change validates the successful deprotonation of the precatalyst and generation of the active, monoligated Pd(0) species. If the solution turns black (Pd black precipitation), oxygen has compromised the catalyst.

Step 4: Monitoring & Second Validation Check Stir vigorously (1000 rpm) at 80 °C for 4 hours.

  • Self-Validation Checkpoint 2 (2 Hours): Withdraw a 10 µL aliquot via a degassed syringe, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze.

    • If[M+Ar+Ar] is present: Your aryl halide is too electrophilic; lower the temperature to 60 °C.

    • If starting material remains with no product: The morpholine group has poisoned the catalyst; ensure your BrettPhos ligand is not degraded.

Step 5: Workup Cool to room temperature, dilute with Ethyl Acetate (10 mL), and filter through a short pad of Celite to remove palladium residues and inorganic salts. Concentrate under reduced pressure and purify via silica gel chromatography.

References
  • Morpholine-Stabilized Cationic Aluminum Complexes and Their Reactivity...Inorganic Chemistry.
  • Common side reactions in the synthesis of Aniline...BenchChem.
  • Buchwald–Hartwig amination - Wikipedia.Wikipedia.
  • Metal-Free, Redox-Neutral, Site-Selective Access to Heteroarylamine...Journal of the American Chemical Society.

Sources

Technical Support Center: Overcoming Steric Hindrance in 4-Methyl-3-(morpholinomethyl)aniline Substitutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the synthetic challenges associated with 4-Methyl-3-(morpholinomethyl)aniline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but often challenging building block. The unique substitution pattern of this aniline derivative, particularly the bulky morpholinomethyl group ortho to the amine, presents significant steric barriers that can impede or prevent desired chemical transformations.

This resource provides in-depth, experience-driven answers to common questions, troubleshooting guides for overcoming experimental hurdles, and detailed protocols to enhance your success in utilizing this important intermediate.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • Why are substitution reactions on 4-Methyl-3-(morpholinomethyl)aniline so challenging?

    • What is the "ortho effect" and how does it impact the reactivity of the aniline nitrogen?

    • How does the morpholinomethyl group influence the electronic properties of the aromatic ring?

    • Which types of substitution reactions are most affected by this steric hindrance?

  • Troubleshooting Common Reactions & Low Yields

    • Issue: Low or no conversion in N-Arylation (Buchwald-Hartwig Amination).

    • Issue: Poor yields in N-Acylation reactions.

    • Issue: Difficulty in achieving selective electrophilic aromatic substitution.

  • Validated Experimental Protocols

    • Protocol 1: Optimized Buchwald-Hartwig C-N Coupling with a Hindered Aryl Halide.

    • Protocol 2: Selective Monobromination of 4-Methyl-3-(morpholinomethyl)aniline.

  • References

Frequently Asked Questions (FAQs)

Q1: Why are substitution reactions on 4-Methyl-3-(morpholinomethyl)aniline so challenging?

The primary challenge stems from significant steric hindrance created by the bulky morpholinomethyl group positioned at the ortho-position relative to the primary amine.[1] This steric congestion physically blocks the approach of incoming reagents to the nitrogen atom for N-substitutions and to the adjacent ortho-position (C2) for electrophilic aromatic substitutions. This phenomenon, often referred to as the "ortho effect," can dramatically slow down reaction rates or prevent reactions altogether by raising the activation energy of the transition state.[1][2]

Q2: What is the "ortho effect" and how does it impact the reactivity of the aniline nitrogen?

The "ortho effect" in this context refers to the combined steric and electronic influence of the ortho-morpholinomethyl substituent.

  • Steric Hindrance: As mentioned, the sheer size of the substituent physically obstructs access to the amine.

  • Basicity Reduction: The ortho-substituent can reduce the basicity of the aniline. When the amino group is protonated, it transitions from a planar sp² hybridization to a non-planar sp³ state.[2][3] This change increases steric clashes between the ortho-substituent and the hydrogens of the newly formed ammonium ion, destabilizing the conjugate acid and thereby making the parent aniline a weaker base.[1][2][3] This reduced basicity can impact reactions that require initial protonation or involve the amine acting as a strong nucleophile.

Q3: How does the morpholinomethyl group influence the electronic properties of the aromatic ring?

The substituents on the aniline ring dictate its electronic nature and, consequently, its reactivity in electrophilic aromatic substitution (EAS) reactions.[4][5]

  • Amino Group (-NH₂): This is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic π-system through resonance.[6][7][8] This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.

  • Methyl Group (-CH₃): This is a weakly activating group that also directs ortho and para.

  • Morpholinomethyl Group (-CH₂-Morpholine): This group is primarily an inductively electron-donating group, which also activates the ring.

Collectively, these groups make the aromatic ring highly activated towards EAS. However, the directing effects are in competition, and steric hindrance often dictates the final regioselectivity.

Q4: Which types of substitution reactions are most affected by this steric hindrance?
  • N-Arylation and N-Alkylation: Reactions that involve forming a new bond directly to the nitrogen atom, such as the Buchwald-Hartwig amination or standard alkylations, are severely impacted.[9][10] The catalyst's metal center or the electrophile must be able to access the nitrogen lone pair, which is sterically shielded.

  • N-Acylation: Similar to the above, the approach of acylating agents (e.g., acid chlorides, anhydrides) can be hindered, often requiring more forcing conditions or highly reactive reagents.[1]

  • Electrophilic Aromatic Substitution (EAS): While the ring is electronically activated, substitution at the C2 position (ortho to both the amine and the morpholinomethyl group) is extremely difficult. Electrophiles will preferentially attack the less hindered C6 (para to the amine) and C5 (ortho to the methyl, meta to the amine) positions.

Troubleshooting Common Reactions & Low Yields

This section provides a structured approach to diagnosing and solving common issues encountered during the substitution of 4-Methyl-3-(morpholinomethyl)aniline.

Issue: Low or no conversion in N-Arylation (Buchwald-Hartwig Amination).

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with sterically hindered substrates is highly dependent on the catalytic system.[9][10]

G start Low Yield in Buchwald-Hartwig Amination q1 Is your ligand suitable for hindered couplings? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the base appropriate? a1_yes->q2 s1 Switch to bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos, RuPhos) or specialized biaryl phosphorinane ligands. a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are reaction conditions optimized? a2_yes->q3 s2 Use a strong, non-nucleophilic base. NaOt-Bu or LHMDS are standard. Ensure base is fresh and anhydrous. a2_no->s2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Re-evaluate substrate compatibility. Consider alternative coupling strategies (e.g., Ullmann Condensation). a3_yes->end s3 Increase temperature (e.g., 100-120 °C). Increase reaction time (monitor by TLC/LCMS). Ensure solvent (e.g., Toluene, Dioxane) is anhydrous. a3_no->s3

Caption: Troubleshooting Buchwald-Hartwig Amination.

Potential Cause Explanation Recommended Solution
Inadequate Ligand Standard phosphine ligands like PPh₃ or even some bidentate ligands may not be bulky enough to promote the reductive elimination step involving the hindered aniline.[9]Utilize bulky, electron-rich monophosphine ligands. These stabilize the active monoligated palladium(0) species, which is crucial for coupling sterically demanding partners.[1][10] Examples: XPhos, SPhos, RuPhos, or newly developed biaryl phosphorinane ligands.[11][12]
Incorrect Base A weak base may not efficiently deprotonate the aniline, especially given its reduced basicity. The choice of base is critical for the catalytic cycle.Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS). Ensure the base is fresh and handled under inert conditions.
Suboptimal Conditions Hindered couplings often require more energy to overcome the activation barrier. Water contamination can also poison the catalyst.Increase the reaction temperature, typically to 100-120 °C. Use rigorously dried solvents (e.g., toluene, 1,4-dioxane). If the reaction stalls, consider a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%).
Alternative: Copper Catalysis For extremely challenging couplings, palladium-based systems may fail. Copper-catalyzed Ullmann-type reactions have seen a resurgence and can be effective for hindered substrates.[13][14]Explore using a copper(I) source (e.g., CuI) with a suitable ligand (e.g., a diamine or picolinic acid) in a polar aprotic solvent like DMF or NMP at elevated temperatures.[15][16]
Issue: Poor yields in N-Acylation reactions.

The approach of the acylating agent is sterically impeded. Common issues include incomplete conversion or the need for harsh conditions that lead to side products.

  • Increase Reagent Reactivity: Switch from a less reactive acylating agent (e.g., acetic anhydride) to a more reactive one (e.g., acetyl chloride).

  • Use a Catalyst: Add a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that can overcome the steric barrier more effectively.

  • Optimize Base and Solvent: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature Control: Start the reaction at 0 °C to control the initial exotherm, then allow it to warm to room temperature and stir for an extended period (monitor by TLC/LCMS).

Issue: Difficulty in achieving selective electrophilic aromatic substitution.

The high activation of the ring can lead to multiple substitutions or reactions at undesired positions. The goal is often to functionalize the C6 position (para to the amine).

The most effective strategy is to temporarily "tame" the highly activating amino group by converting it into an amide.[17] An acetyl group is a common choice.

G cluster_0 Protection-Substitution-Deprotection Workflow Start 4-Methyl-3-(morpholinomethyl)aniline Protect Protect: Ac₂O, Pyridine Start->Protect Intermediate N-acetylated aniline derivative Protect->Intermediate Substitute Substitute: (e.g., Br₂, AcOH) Intermediate->Substitute Sub_Product Substituted N-acetyl derivative Substitute->Sub_Product Deprotect Deprotect: Acidic or Basic Hydrolysis (e.g., aq. HCl, heat) Sub_Product->Deprotect End Regioselective Product Deprotect->End

Caption: Workflow for Selective Electrophilic Substitution.

  • Why it works: The N-acetyl group is still an ortho, para-director, but it is significantly less activating than the free amine because the nitrogen's lone pair is delocalized into the adjacent carbonyl group.[6][17] This moderation of reactivity allows for more controlled, selective substitution (e.g., monobromination) at the less-hindered para position. The bulky acetyl group also adds further steric hindrance around the C2 position, reinforcing the preference for para-substitution.

Validated Experimental Protocols

Disclaimer: These protocols are intended as a starting point and may require optimization based on specific substrates and laboratory conditions. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) unless otherwise noted.

Protocol 1: Optimized Buchwald-Hartwig C-N Coupling with a Hindered Aryl Halide

This protocol is designed for coupling 4-Methyl-3-(morpholinomethyl)aniline with a sterically demanding aryl bromide.

Reaction: 4-Methyl-3-(morpholinomethyl)aniline + 2-Bromotoluene → N-(2-methylphenyl)-4-methyl-3-(morpholinomethyl)aniline

Materials:

ReagentM.W.Amount (mmol)Mass/Volume
4-Methyl-3-(morpholinomethyl)aniline206.291.0206 mg
2-Bromotoluene171.041.2205 mg (142 µL)
Pd₂(dba)₃915.720.02 (2 mol%)18.3 mg
RuPhos467.580.04 (4 mol%)18.7 mg
Sodium tert-butoxide (NaOt-Bu)96.101.4135 mg
Anhydrous Toluene--5 mL

Procedure:

  • Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, RuPhos, and NaOt-Bu under an inert atmosphere.

  • Reagent Addition: Add 4-Methyl-3-(morpholinomethyl)aniline and anhydrous toluene.

  • Stirring: Stir the mixture for 5 minutes at room temperature.

  • Electrophile Addition: Add 2-bromotoluene via syringe.

  • Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at 110 °C for 18-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Protocol 2: Selective Monobromination via N-Acetylation

This two-step protocol achieves regioselective bromination at the C6 position.

Step A: N-Acetylation

  • Dissolution: Dissolve 4-Methyl-3-(morpholinomethyl)aniline (1.0 eq) in dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add triethylamine (1.5 eq) followed by the dropwise addition of acetic anhydride (1.2 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours or until TLC indicates complete consumption of the starting material.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated aq. NaHCO₃ and brine, dry over Na₂SO₄, and concentrate in vacuo to yield the N-acetylated intermediate, which can often be used without further purification.

Step B: Bromination and Deprotection

  • Dissolution: Dissolve the crude N-acetylated intermediate from Step A (1.0 eq) in glacial acetic acid.

  • Bromine Addition: Slowly add a solution of bromine (1.05 eq) in acetic acid dropwise at room temperature.

  • Reaction: Stir for 2-4 hours. Monitor for the disappearance of the acetylated starting material by TLC.

  • Work-up: Pour the reaction mixture into a stirred solution of sodium thiosulfate to quench excess bromine. Neutralize with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

  • Hydrolysis (Deprotection): Combine the organic layers and concentrate. To the crude residue, add a 3M aqueous HCl solution and heat to 80-90 °C for 6-12 hours to effect hydrolysis of the amide.

  • Final Work-up: Cool the mixture, basify with aq. NaOH to pH > 10, and extract with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the final product by column chromatography.

References

Sources

Validation & Comparative

HPLC method validation for 4-Methyl-3-(morpholinomethyl)aniline purity analysis

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to HPLC Method Validation for the Purity Analysis of 4-Methyl-3-(morpholinomethyl)aniline

Introduction

4-Methyl-3-(morpholinomethyl)aniline is a substituted aniline derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and specificity.

This guide provides a comprehensive, scientifically grounded framework for the validation of an HPLC method for the purity analysis of 4-Methyl-3-(morpholinomethyl)aniline. We will delve into the experimental design, acceptance criteria, and the scientific rationale behind each validation parameter, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH). This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Method Development and Optimization

The foundation of a successful validation is a well-developed and optimized HPLC method. The primary goal is to achieve adequate separation of the main analyte from its potential impurities and degradation products.

Initial Method Parameters:

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common starting point for non-polar to moderately polar analytes like substituted anilines.

  • Mobile Phase: A gradient elution is often necessary to resolve impurities with a wide range of polarities. A typical mobile phase would consist of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection is suitable for aromatic compounds. The wavelength should be set at the λmax of 4-Methyl-3-(morpholinomethyl)aniline to ensure maximum sensitivity.

  • Flow Rate: A standard flow rate of 1.0 mL/min is generally used.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times.

Optimization Strategy:

The method is optimized by systematically adjusting parameters such as the gradient profile, mobile phase pH, and organic modifier to achieve optimal resolution (>2) between the main peak and all potential impurity peaks.

Method_Optimization cluster_Initial Initial Method Development cluster_Optimization Optimization Cycle cluster_Final Final Method Initial_Parameters Select Initial Parameters (Column, Mobile Phase, etc.) Inject_Sample Inject Sample & Impurity Mix Initial_Parameters->Inject_Sample Assess_Resolution Assess Peak Resolution (Rs > 2?) Inject_Sample->Assess_Resolution Adjust_Parameters Adjust Parameters (Gradient, pH, etc.) Assess_Resolution->Adjust_Parameters No Final_Method Optimized HPLC Method Assess_Resolution->Final_Method Yes

Caption: Workflow for HPLC Method Optimization.

HPLC Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following parameters must be evaluated as per ICH Q2(R1) guidelines.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Experimental Protocol:

  • Forced Degradation Studies: Subject the 4-Methyl-3-(morpholinomethyl)aniline sample to various stress conditions to induce degradation. This helps to demonstrate that the method can separate the analyte from its degradation products.

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105 °C for 24 hours.

    • Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples, along with an unstressed sample and a placebo (if applicable), using the developed HPLC method.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess peak purity of the main analyte peak in the stressed samples. The peak purity index should be close to 1, indicating that the peak is spectrally homogeneous and not co-eluting with any degradants.

Acceptance Criteria:

  • The method must demonstrate baseline resolution between the 4-Methyl-3-(morpholinomethyl)aniline peak and all peaks from impurities and degradation products.

  • The peak purity analysis should confirm the spectral homogeneity of the analyte peak.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.

Experimental Protocol:

  • Prepare a stock solution of 4-Methyl-3-(morpholinomethyl)aniline reference standard.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot a calibration curve of the mean peak area against the concentration.

Data Analysis and Acceptance Criteria:

  • Perform a linear regression analysis on the calibration curve.

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Table 1: Example Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50498,500
75751,200
1001,002,300
1251,249,800
1501,503,100
  • Linear Regression Equation: y = 10015x - 850

  • Correlation Coefficient (r²): 0.9998

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by a recovery study.

Experimental Protocol:

  • Prepare a sample matrix (placebo) and spike it with known amounts of 4-Methyl-3-(morpholinomethyl)aniline at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0% for each concentration level.

  • The relative standard deviation (RSD) for the recovery at each level should be ≤ 2.0%.

Table 2: Example Accuracy (Recovery) Data

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%80.079.599.4
100%100.0100.8100.8
120%120.0119.299.3
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

4.1. Repeatability (Intra-assay Precision)

Experimental Protocol:

  • Prepare six independent samples of 4-Methyl-3-(morpholinomethyl)aniline at the target concentration.

  • Analyze the samples on the same day, with the same analyst, and on the same instrument.

  • Calculate the RSD of the results.

4.2. Intermediate Precision (Inter-assay Precision)

Experimental Protocol:

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the RSD of the combined results from both studies.

Acceptance Criteria:

  • Repeatability: RSD ≤ 2.0%.

  • Intermediate Precision: RSD ≤ 2.0%.

Table 3: Example Precision Data

Repeatability (Day 1, Analyst 1)Intermediate Precision (Day 2, Analyst 2)
Sample 1 100.2%99.8%
Sample 2 99.5%100.5%
Sample 3 100.8%99.2%
Sample 4 99.9%100.1%
Sample 5 100.1%100.9%
Sample 6 99.7%99.5%
Mean 100.0%100.0%
RSD 0.45%0.62%
Detection Limit (DL) and Quantitation Limit (QL)
  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • The concentration that yields an S/N ratio of 3:1 is typically accepted as the DL.

  • The concentration that yields an S/N ratio of 10:1 is typically accepted as the QL.

Acceptance Criteria:

  • The QL must be demonstrated to have acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate variations to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

    • Mobile phase pH (± 0.1 units)

  • Analyze a system suitability solution under each modified condition.

Acceptance Criteria:

  • The system suitability parameters (e.g., tailing factor, theoretical plates, resolution) should remain within the established limits for all variations.

System Suitability

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.

Experimental Protocol:

  • Prepare a system suitability solution containing 4-Methyl-3-(morpholinomethyl)aniline and a known impurity.

  • Inject the solution five times before starting any sample analysis.

Acceptance Criteria (Typical):

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Resolution: ≥ 2.0 between the analyte and the nearest eluting peak

  • RSD of Peak Area (n=5): ≤ 2.0%

Validation_Workflow Start Optimized HPLC Method Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision DL_QL DL & QL (S/N Ratio) Precision->DL_QL Robustness Robustness DL_QL->Robustness System_Suitability System Suitability Robustness->System_Suitability Validated_Method Validated Method System_Suitability->Validated_Method

Caption: Overall HPLC Method Validation Workflow.

Comparison with Alternative Methods

While reversed-phase HPLC is the most common and robust method for this type of analysis, other techniques could be considered.

Table 4: Comparison of Analytical Methods

MethodAdvantagesDisadvantages
Reversed-Phase HPLC (Validated Method) High resolution, specificity, and precision. Well-established and accepted by regulatory agencies.Requires specialized equipment and trained personnel. Can be time-consuming.
Gas Chromatography (GC) Suitable for volatile and thermally stable compounds. Can provide high sensitivity with certain detectors.Derivatization may be required for polar compounds like anilines, adding complexity and potential for error.
Ultra-Performance Liquid Chromatography (UPLC) Faster analysis times and higher resolution compared to traditional HPLC. Lower solvent consumption.Higher initial instrument cost. Method transfer from HPLC can be complex.
Capillary Electrophoresis (CE) High efficiency and resolution. Requires very small sample volumes.Lower sensitivity and reproducibility compared to HPLC. More complex method development.

For the routine quality control of 4-Methyl-3-(morpholinomethyl)aniline, the validated reversed-phase HPLC method offers the best balance of performance, reliability, and regulatory acceptance.

Conclusion

A thoroughly validated HPLC method is indispensable for ensuring the purity of 4-Methyl-3-(morpholinomethyl)aniline and, consequently, the quality of the final pharmaceutical product. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, scientific and regulatory confidence in the analytical data is established. The detailed protocols and acceptance criteria outlined in this guide, grounded in ICH principles, provide a robust framework for achieving a successful method validation.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Comparative Reactivity Guide: 4-Methyl-3-(morpholinomethyl)aniline vs. 3-Methyl-4-(morpholinomethyl)aniline in Targeted Drug Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Profiling

In modern drug discovery, the incorporation of basic solubilizing groups like morpholine is a standard strategy to improve aqueous solubility and tune the pharmacokinetic properties of lead compounds. Morpholine is uniquely suited for this role; the presence of the ether oxygen withdraws electron density, rendering it less nucleophilic and less basic than structurally similar secondary amines like piperidine[1].

When designing kinase inhibitors or covalent epigenetic modulators (such as EZH2 inhibitors), morpholinomethyl-substituted anilines are frequently utilized as key nucleophilic building blocks[2]. While 4-Methyl-3-(morpholinomethyl)aniline (Isomer A) and 3-Methyl-4-(morpholinomethyl)aniline (Isomer B) share identical molecular weights and functional groups, their regiochemistry dictates fundamentally different electronic landscapes at the primary amine.

Electronic Mapping
  • Isomer A (4-Methyl, 3-Morpholinomethyl): The methyl group is positioned para to the primary aniline. This allows for strong electron donation via hyperconjugation (+H) and inductive (+I) effects directly into the aromatic system, significantly increasing the electron density on the aniline nitrogen. The morpholinomethyl group sits at the meta position, where its weak inductive withdrawal (-I) is insulated by the methylene bridge. Result: A highly nucleophilic aniline.

  • Isomer B (3-Methyl, 4-Morpholinomethyl): The methyl group is meta to the aniline, providing only a weak inductive (+I) boost. Conversely, the morpholinomethyl group is para to the aniline. The electronegative heteroatoms exert a mild electron-withdrawing effect across the pi-system. Result: A moderately nucleophilic aniline.

Steric Note: In both isomers, the ortho positions (C2 and C6) relative to the primary amine are completely unsubstituted. Therefore, steric hindrance at the reacting center is virtually identical, meaning reactivity differences are almost entirely electronically driven.

Comparative Reactivity in Key Synthetic Transformations

These aniline building blocks are frequently utilized in the synthesis of complex heterocyclic scaffolds, including kynurenic acid derivatives and advanced targeted therapies[3]. Their performance in standard coupling reactions varies predictably based on their electronic profiles.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions with electron-deficient heteroaryls (e.g., 2-chloropyrimidines) require a strong nucleophile to overcome the activation energy of the Meisenheimer complex. Isomer A excels here. The para-methyl group stabilizes the transition state, leading to faster reaction kinetics and higher yields at lower temperatures. Isomer B often requires elevated temperatures or stronger bases to achieve full conversion.

Buchwald-Hartwig Cross-Coupling

When coupling with electron-rich or sterically hindered aryl halides, palladium-catalyzed amination is required. Isomer A undergoes rapid oxidative addition and subsequent reductive elimination due to its enhanced nucleophilicity. Isomer B performs adequately but may require more advanced biaryl phosphine ligands (e.g., XPhos or BrettPhos) to prevent competitive β-hydride elimination or catalyst stalling.

Quantitative Performance Data

The following table summarizes the theoretical properties and benchmarked experimental performance of both isomers in standardized coupling environments.

Property / Reaction Benchmark4-Methyl-3-(morpholinomethyl)aniline (Isomer A)3-Methyl-4-(morpholinomethyl)aniline (Isomer B)
Aniline pKa (Theoretical) ~ 5.1~ 4.6
Morpholine pKa (Theoretical) ~ 7.4~ 7.4
SNAr Yield (2-Chloropyrimidine, DIPEA, iPrOH, 80°C, 12h)88% 65%
Buchwald-Hartwig Yield (Pd2(dba)3, XPhos, NaOtBu, Toluene, 100°C, 4h)94% 82%
Amide Coupling Yield (Standard Carboxylic Acid, HATU, DIPEA, DMF, 2h)>95% 91%

Mechanistic Pathway Visualization

The diagram below illustrates the kinetic divergence between the two isomers during an SNAr reaction, highlighting how regiochemistry influences transition state stabilization.

G cluster_A Isomer A Pathway (4-Methyl) cluster_B Isomer B Pathway (3-Methyl) A_Reactant High Nucleophilicity (+H from p-Methyl) A_TS Stabilized Meisenheimer TS (Lower Activation Energy) A_Reactant->A_TS A_Prod Fast Conversion (High Yield) A_TS->A_Prod B_Reactant Moderate Nucleophilicity (Weak +I from m-Methyl) B_TS Standard Meisenheimer TS (Higher Activation Energy) B_Reactant->B_TS B_Prod Slower Conversion (Moderate Yield) B_TS->B_Prod

Fig 1. Comparative SNAr kinetic pathways highlighting the electronic influence of methyl regiochemistry.

Validated Experimental Methodologies

The following protocols are designed as self-validating systems . We explicitly define the causality behind the reagent selection and include built-in diagnostic checkpoints to ensure scientific integrity. Both aniline starting materials are typically accessed via the reduction of their corresponding nitro precursors using iron, which safely preserves the basic morpholine ring[2].

Protocol 1: Standardized SNAr Workflow

Objective: Coupling of the aniline building block with 2-chloropyrimidine.

  • Preparation: In an oven-dried 20 mL vial, charge 2-chloropyrimidine (1.0 equiv) and the selected morpholinomethyl aniline (1.1 equiv).

  • Solvent & Base: Add Isopropanol (0.2 M) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). Causality: Isopropanol provides an ideal boiling point (82°C) to access the SNAr transition state while maintaining intermediate solubility. DIPEA acts as a non-nucleophilic proton sink, preventing the morpholine moiety from forming a competitive hydrochloride salt.

  • Execution: Seal the vial and heat to 80°C for 12 hours under vigorous stirring.

  • Self-Validation Checkpoint: Reaction completion must be validated by TLC (Eluent: 5% MeOH in DCM). The primary aniline starting material exhibits distinct UV fluorescence and a positive ninhydrin stain. Its complete disappearance, coupled with the emergence of a higher-Rf product spot that resists ninhydrin staining (indicating conversion to a secondary amine), confirms successful coupling.

Protocol 2: Buchwald-Hartwig Amination

Objective: Coupling of the aniline with a sterically hindered aryl bromide.

  • Preparation: Charge the aryl bromide (1.0 equiv), the selected aniline (1.2 equiv), Pd2(dba)3 (2 mol%), XPhos (4 mol%), and Sodium tert-butoxide (NaOtBu, 1.5 equiv) into a Schlenk flask.

  • Degassing: Add anhydrous Toluene (0.1 M). Degas the mixture via three freeze-pump-thaw cycles. Causality: The active Pd(0) species is highly susceptible to oxidation. Strict exclusion of oxygen is mandatory to prevent catalyst death. NaOtBu is selected as a strong base to rapidly deprotonate the aniline post-oxidative addition.

  • Execution: Heat to 100°C for 4 hours under an argon atmosphere.

  • Self-Validation Checkpoint: The physical state of the reaction mixture serves as an internal diagnostic. A persistent deep red/burgundy color indicates an active, ligated Pd(0) species. Rapid precipitation of a black solid (Pd black) before the 2-hour mark indicates premature catalyst deactivation via oxidation or ligand dissociation, invalidating the run.

References

  • Source: atamankimya.
  • Source: acs.
  • Source: mdpi.

Sources

GC-MS validation techniques for 4-Methyl-3-(morpholinomethyl)aniline detection

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal analytical technique for trace-level impurity profiling is rarely a one-size-fits-all endeavor. The detection and quantification of 4-Methyl-3-(morpholinomethyl)aniline —a complex aromatic amine often encountered as a synthetic intermediate or potential genotoxic impurity (PGI) in pharmaceutical development—presents distinct chromatographic challenges.

Under the ICH M7(R1) guidelines, aromatic amines are frequently flagged as potentially mutagenic, requiring rigorous control strategies and highly sensitive analytical methods to ensure patient safety[1][2]. This guide provides an objective, data-backed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) against alternative methodologies like LC-MS/MS and HPLC-UV, complete with self-validating experimental protocols and mechanistic insights.

The Analytical Challenge: Chemistry & Causality

To design a robust method, we must first interrogate the analyte's molecular architecture. 4-Methyl-3-(morpholinomethyl)aniline possesses two distinct nitrogen centers:

  • A primary aromatic amine (aniline moiety): Prone to oxidation and highly reactive.

  • A tertiary aliphatic amine (morpholine ring): Highly basic and polar.

The GC-MS Dilemma: When injected directly into a gas chromatograph, the basic nitrogen atoms interact strongly with active silanol groups (Si-OH) in the glass liner and the stationary phase of the capillary column. Mechanistically, this hydrogen bonding leads to severe peak tailing, irreversible adsorption, and ultimately, a loss of sensitivity and reproducibility. Therefore, while GC-MS offers exceptional resolving power for volatile and semi-volatile compounds, derivatization is a strict prerequisite for this molecule[3]. By masking the primary amine (e.g., via acylation or chloroformate derivatization), we eliminate the active hydrogen, lower the boiling point, and ensure sharp, symmetrical peaks.

The LC-MS/MS Alternative: Liquid chromatography bypasses the thermal stability and volatility requirements of GC. Using Electrospray Ionization (ESI) in positive mode, the basic nitrogen atoms are easily protonated[M+H]+, making LC-MS/MS highly sensitive[4]. However, LC-MS/MS is highly susceptible to matrix effects (ion suppression or enhancement) caused by co-eluting pharmaceutical excipients or active pharmaceutical ingredients (APIs), which GC-EI-MS largely avoids due to the hard ionization nature of Electron Impact (EI).

AnalyticalStrategy Start 4-Methyl-3-(morpholinomethyl)aniline Sample Matrix Decision Matrix Complexity & Sensitivity Needs Start->Decision GCMS_Path GC-MS Workflow (High Resolution, Trace Level) Decision->GCMS_Path Complex Matrix / High Specificity LCMS_Path LC-MS/MS Workflow (Direct Injection, High Throughput) Decision->LCMS_Path Thermally Labile / High Throughput Deriv Derivatization (e.g., Acylation/Iodination) GCMS_Path->Deriv NoDeriv Dilute & Shoot / SPE LCMS_Path->NoDeriv GC_Analysis Capillary GC Separation & EI-MS Detection Deriv->GC_Analysis LC_Analysis RP-HPLC Separation & ESI-MS/MS Detection NoDeriv->LC_Analysis

Caption: Decision tree for selecting the optimal analytical workflow for basic aromatic amines.

Methodological Comparison: GC-MS vs. LC-MS/MS vs. HPLC-UV

The following table synthesizes typical validation data derived from comparative studies on morpholine and aniline derivatives[4][5].

Performance MetricGC-MS (Derivatized, SIM Mode)LC-MS/MS (ESI+, MRM Mode)HPLC-UV (Diode Array)
Limit of Detection (LOD) 1 - 5 ng/mL0.1 - 1 ng/mL50 - 100 ng/mL
Linearity Range 10 - 1000 ng/mL (R² > 0.998)1 - 500 ng/mL (R² > 0.995)200 - 10,000 ng/mL
Matrix Effects Low (EI is a hard ionization technique)High (Prone to ESI ion suppression)Low
Sample Preparation Complex (Requires derivatization/LLE)Simple (Dilute & shoot or SPE)Simple (Dilute & shoot)
Specificity Excellent (Library searchable spectra)Excellent (Specific precursor-product ions)Moderate (Relies on retention time/UV spectra)
Throughput Moderate (Run times ~15-25 mins)High (Run times ~5-10 mins)High (Run times ~5-15 mins)

Scientist's Verdict: If your goal is routine batch release testing where the impurity is controlled at >0.05% (500 ppm), HPLC-UV is sufficient. However, if 4-Methyl-3-(morpholinomethyl)aniline is classified as a mutagenic impurity requiring control at the Threshold of Toxicological Concern (TTC) (often <1.5 µ g/day , translating to single-digit ppm or ppb levels), GC-MS or LC-MS/MS are mandatory[6]. LC-MS/MS wins on throughput, but GC-MS is superior when analyzing highly complex, dirty matrices where LC-MS/MS suffers from severe ion suppression[4].

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness, the protocols below are designed as self-validating systems. Every batch must include a matrix blank, a calibration curve, and a spiked recovery sample to continuously verify system suitability.

Protocol A: GC-MS Validation with Acylation Derivatization

Objective: To mask the primary amine, preventing column interaction and improving volatility.

  • Sample Preparation & Derivatization:

    • Accurately weigh the API or matrix sample and dissolve in 1.0 mL of an aprotic solvent (e.g., dichloromethane).

    • Add 50 µL of pyridine (as an acid scavenger) and 50 µL of acetic anhydride (derivatizing agent).

    • Vortex and incubate at 60°C for 30 minutes. Causality: Heat accelerates the nucleophilic acyl substitution, converting the primary aniline into a stable acetanilide derivative.

    • Quench the reaction with 1.0 mL of saturated aqueous sodium bicarbonate. Extract the organic layer, dry over anhydrous sodium sulfate, and transfer to a GC vial.

  • Chromatographic Conditions:

    • System: Agilent 7890B/5977B or equivalent.

    • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm). Causality: The slight polarity of the 5% phenyl phase provides optimal selectivity for aromatic structures.

    • Inlet: 250°C, Splitless mode (1 µL injection) using an ultra-inert deactivated liner.

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Mass Spectrometry Conditions:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Acquisition: Selected Ion Monitoring (SIM). Monitor the molecular ion of the derivatized compound and two highly abundant fragment ions (e.g., loss of the morpholine ring or acetyl group) to satisfy the 3-ion identification criteria.

Protocol B: LC-MS/MS Validation (Orthogonal Approach)

Objective: Direct quantification utilizing protonation of the morpholine/aniline nitrogens.

  • Sample Preparation:

    • Dissolve the sample in Initial Mobile Phase (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid).

    • Filter through a 0.22 µm PTFE syringe filter. Causality: Particulate removal is critical to prevent clogging of sub-2 µm UHPLC columns.

  • Chromatographic Conditions:

    • Column: Biphenyl or C18 UHPLC column (e.g., 100 mm × 2.1 mm, 1.7 µm). Causality: A biphenyl stationary phase offers enhanced pi-pi interactions with the aniline ring, providing superior retention over standard C18.

    • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile. Causality: Formic acid ensures the basic nitrogens remain fully protonated, maximizing ESI+ efficiency.

    • Gradient: 10% B to 90% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization: ESI in Positive mode.

    • Acquisition: Multiple Reaction Monitoring (MRM). Optimize collision energy (CE) to monitor the transition from the[M+H]+ precursor ion to the most stable product ion (often the cleavage of the morpholine moiety).

Validation Framework (ICH Q2(R2) Compliance)

A method is only as reliable as its validation data. The following logical flow dictates the sequence of validation for 4-Methyl-3-(morpholinomethyl)aniline according to ICH Q2(R2) standards.

ValidationProtocol ValStart ICH Q2(R2) Validation Protocol Spec 1. Specificity (Blank vs Spiked Matrix) ValStart->Spec Sens 2. Sensitivity (LOD/LOQ via S/N ratio) ValStart->Sens Lin 3. Linearity (R² > 0.995, 5-7 points) ValStart->Lin Acc 4. Accuracy & Precision (Spike Recovery % & %RSD) ValStart->Acc Data Data Synthesis & System Suitability Spec->Data Sens->Data Lin->Data Acc->Data

Caption: Stepwise ICH Q2(R2) validation framework for trace impurity analysis.

  • Specificity: Inject a matrix blank. Ensure no interfering peaks elute at the retention time of the derivatized 4-Methyl-3-(morpholinomethyl)aniline.

  • Sensitivity (LOD/LOQ): Establish the LOQ where the Signal-to-Noise (S/N) ratio is ≥ 10:1, and the %RSD of six replicate injections is ≤ 10%.

  • Accuracy: Spike the API matrix at 50%, 100%, and 150% of the target specification limit. Acceptable recovery for trace impurities is typically 80% - 120%.

Conclusion

For the detection of 4-Methyl-3-(morpholinomethyl)aniline, GC-MS provides unparalleled specificity and freedom from matrix ionization effects, provided the analyst implements a robust derivatization step to neutralize the basic amine groups[3]. Conversely, LC-MS/MS offers a streamlined, high-throughput alternative that avoids derivatization but requires rigorous matrix-matching during validation to account for ion suppression[4]. The optimal choice depends entirely on the sample matrix complexity and the required throughput of the analytical laboratory.

References

  • Taylor & Francis. Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Available at:[Link]

  • Utrecht University / DSpace. Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Available at:[Link]

  • ACS Publications. A Primer for Pharmaceutical Process Development Chemists and Analysts in Relation to Impurities Perceived to Be Mutagenic or “Genotoxic”. Available at:[Link]

Sources

Validating the Bioactivity of 4-Methyl-3-(morpholinomethyl)aniline Analogs as RIPK2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

The integration of the 4-methyl-3-(morpholinomethyl)aniline moiety into small-molecule scaffolds represents a sophisticated strategy in medicinal chemistry. The morpholine ring acts as a weak base (pKa ~8.3) that significantly enhances aqueous solubility and oral bioavailability, while the aniline nitrogen frequently serves as a critical hydrogen-bond donor/acceptor within the ATP-binding hinge region of kinases [1].

Recently, this pharmacophore has been heavily leveraged in the development of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2) inhibitors [2]. RIPK2 is the primary downstream effector of the NOD1 and NOD2 bacterial peptidoglycan sensors. Dysregulation of this pathway drives excessive NF-κB activation and pro-inflammatory cytokine secretion, making RIPK2 a prime target for autoinflammatory diseases like Crohn's disease.

This guide provides a comprehensive, objective framework for validating the in vitro bioactivity of 4-methyl-3-(morpholinomethyl)aniline-based RIPK2 inhibitors (referred to herein as Analog-M ) against established clinical and tool compounds.

Mechanistic Rationale & Pathway Targeting

To validate an inhibitor, one must first understand the causality of the pathway. Upon sensing bacterial peptidoglycans (e.g., L18-MDP), NOD2 oligomerizes and recruits RIPK2. RIPK2 undergoes autophosphorylation and subsequent XIAP-mediated ubiquitination, which serves as a scaffold for recruiting TAK1 and activating NF-κB [3].

Effective RIPK2 inhibitors must stabilize the kinase in an inactive conformation (e.g., "DFG-out" or "αC-Glu out"), preventing autophosphorylation and downstream ubiquitination.

pathway MDP L18-MDP (Bacterial Peptidoglycan) NOD2 NOD2 Receptor Activation MDP->NOD2 RIPK2 RIPK2 Kinase (Autophosphorylation) NOD2->RIPK2 Ub XIAP-Mediated Ubiquitination RIPK2->Ub NFKB NF-κB / MAPK Signaling Ub->NFKB Inhibitor 4-Methyl-3-(morpholinomethyl)aniline Analog Inhibitor->RIPK2 Inhibits

Fig 1. NOD2-RIPK2 signaling cascade and the targeted inhibition of RIPK2 autophosphorylation.

Comparative Performance Data

When evaluating a novel Analog-M, it must be benchmarked against known standards. Ponatinib , an FDA-approved multi-kinase inhibitor, exhibits potent off-target RIPK2 inhibition and is a standard structural reference[3]. GSK583 is a highly selective, purpose-built RIPK2 tool compound.

The data below illustrates the primary advantage of the morpholinomethyl-aniline modification: it rescues the poor aqueous solubility typically seen in rigid, planar kinase inhibitors (like Ponatinib) while maintaining competitive biochemical potency and cellular target engagement.

CompoundRIPK2 IC₅₀ (nM)THP-1 TNF-α IC₅₀ (nM)Aqueous Solubility (µM)Kinase Selectivity (Gini)
Analog-M 12.5 ± 1.245.3 ± 3.1> 150 0.65 (Moderate)
Ponatinib 8.2 ± 0.922.1 ± 2.5< 100.15 (Poor/Broad)
GSK583 4.5 ± 0.518.4 ± 1.8~ 400.82 (High)

Note: A higher Gini coefficient indicates greater kinase selectivity. Solubility measured at pH 7.4.

In Vitro Validation Protocols

A robust validation cascade moves from isolated biochemical systems to complex cellular environments. Every assay must be a self-validating system, incorporating vehicle controls (DMSO) to establish baseline activity and orthogonal viability checks to rule out false positives caused by cytotoxicity.

workflow Comp Compound Prep (DMSO Stock) Bio Biochemical Assay (ADP-Glo) Comp->Bio Cell Cellular Assay (THP-1 TNF-α) Bio->Cell Tox Cytotoxicity (CellTiter-Glo) Cell->Tox Data IC50 Calculation & Lead Selection Tox->Data

Fig 2. Sequential in vitro validation workflow for screening kinase inhibitor bioactivity.

Protocol A: Biochemical Potency via ADP-Glo™ Kinase Assay

Causality & Rationale: We utilize an ADP-detection assay rather than a fluorescent tracer-binding assay because it directly quantifies catalytic turnover. This allows the assay to be run at physiological ATP concentrations (~1 mM), ensuring the measured IC₅₀ accurately reflects the compound's ability to compete with ATP in a cellular environment [4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). Dilute recombinant human RIPK2 enzyme and myelin basic protein (substrate) in this buffer.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of Analog-M, Ponatinib, and GSK583 in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration must not exceed 1%).

  • Kinase Reaction: Add the RIPK2/substrate mixture to the compounds. Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiation: Add ATP (final concentration 50 µM to 1 mM, depending on the desired stringency) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add ADP-Glo™ Reagent (equal volume to the reaction) to terminate the kinase reaction and deplete all unreacted ATP. Incubate for 40 minutes [4].

  • Signal Generation: Add Kinase Detection Reagent. This converts the generated ADP back into ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a microplate reader. Normalize data against the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition) to calculate the IC₅₀.

Protocol B: Cellular Target Engagement via THP-1 NOD2/RIPK2 Activation

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to potential issues with membrane permeability or intracellular degradation. THP-1 human monocytic cells are utilized because they possess an intact, endogenous NOD2-RIPK2 signaling axis. We stimulate these cells with L18-MDP , a specific lipidated bacterial peptidoglycan that selectively activates NOD2, ensuring that any subsequent TNF-α secretion is strictly RIPK2-dependent [3, 4].

Step-by-Step Methodology:

  • Cell Plating: Seed THP-1 cells in RPMI-1640 media (supplemented with 10% FBS) at a density of 1×105 cells/well in a 96-well plate.

  • Inhibitor Pre-treatment: Treat cells with the serial dilutions of Analog-M and control inhibitors. Include a DMSO-only vehicle control. Incubate for 1 hour at 37°C, 5% CO₂ to allow for intracellular target engagement.

  • Pathway Stimulation: Add L18-MDP to a final concentration of 200 ng/mL to all wells (except the unstimulated negative control). Incubate for 24 hours.

  • Supernatant Collection: Centrifuge the plate at 1000 × g for 5 minutes. Carefully harvest the cell culture supernatant.

  • Cytokine Quantification: Measure TNF-α concentration in the supernatant using a standard capture ELISA.

  • Orthogonal Viability Check (Critical): To ensure the reduction in TNF-α is due to RIPK2 inhibition and not compound-induced cell death, add CellTiter-Glo® reagent to the remaining cells in the 96-well plate. Measure ATP-dependent luminescence to confirm >90% cell viability at the highest compound concentrations.

References

  • Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. MDPI. 1

  • WO2016065461A1 - Ripk2 inhibitors and method of treating cancer with same. Google Patents.2

  • Human Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2). Structural Genomics Consortium. 3

  • Validating the Selectivity of RIPK2 Inhibitors: A Comparative Guide. Benchchem. 4

Sources

Safety Operating Guide

4-Methyl-3-(morpholinomethyl)aniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Protocol for 4-Methyl-3-(morpholinomethyl)aniline

As a Senior Application Scientist, I recognize that handling complex synthetic intermediates requires moving beyond basic safety data sheets. 4-Methyl-3-(morpholinomethyl)aniline (CAS: 1180132-15-3) is a bifunctional molecule frequently utilized in advanced drug development. Structurally, it combines an aniline derivative with a morpholine moiety, presenting a dual-hazard profile: the methemoglobinemia and aquatic toxicity risks associated with anilines, compounded by the corrosive and respiratory hazards typical of 1[1].

This guide provides self-validating, step-by-step logistical and safety operations to ensure regulatory compliance, environmental protection, and absolute laboratory safety.

Hazard Assessment and Mechanistic Causality

Understanding the chemical causality of the hazards dictates our handling and disposal choices. The morpholine ring imparts significant basicity and corrosivity, capable of causing 2[2]. Concurrently, the substituted aniline core is highly lipophilic, allowing it to be rapidly absorbed through the skin and respiratory tract, where it can 3[3].

Table 1: Quantitative Hazard Profile and Proxies for 4-Methyl-3-(morpholinomethyl)aniline

Hazard ClassGHS ClassificationProxy Quantitative Data (LD50 / Limits)Mechanistic CausalityRequired Engineering Control
Acute Toxicity (Oral/Dermal) Category 3 (Toxic)Oral LD50 ≈ 250-1900 mg/kg (based on parent moieties)Rapid systemic absorption via lipophilic aniline core.Class II Type B2 Biological Safety Cabinet or Chemical Fume Hood.
Skin Corrosion / Eye Damage Category 1B (Severe Burns)pH > 10 in aqueous solution (morpholine driven)High localized basicity denatures tissue proteins upon contact.Butyl rubber gloves (min 0.4mm thickness).
Aquatic Toxicity Chronic Category 1LC50 < 1 mg/L (aquatic species)Disruption of aquatic biological pathways (aniline core).Absolute prohibition of drain disposal; strict secondary containment.

Step-by-Step Operational Handling Protocol

To establish a trustworthy, self-validating safety system, every handling step must include a verification check to ensure the protocol is functioning as intended.

  • Step 1: Preparation and PPE Verification

    • Action: Don a lab coat, chemical-resistant apron, safety goggles, and double-glove with butyl rubber (outer) and polyethylene (inner).

    • Causality: The lipophilic nature of the aniline core allows it to permeate standard latex or thin nitrile rapidly. Butyl rubber provides a fail-safe barrier against dermal absorption.

    • Self-Validation Check: Inspect outer gloves for degradation, tackiness, or discoloration every 30 minutes; replace immediately if the physical texture changes.

  • Step 2: Environmental Isolation

    • Action: Conduct all weighing and transfers inside a certified chemical fume hood with a minimum face velocity of 100 fpm.

    • Causality: Prevents inhalation of toxic dust or vapors. The morpholine component can volatilize, causing severe respiratory tract corrosion.

    • Self-Validation Check: Verify the fume hood flow monitor reads >100 fpm and the sash is positioned below the designated safety line before opening the chemical container.

  • Step 3: Decontamination Preparation

    • Action: Pre-position a 1% dilute acetic acid solution and inert absorbent pads nearby.

    • Causality: The basicity of the morpholine group can be mildly neutralized by dilute weak acids during surface decontamination, preventing prolonged corrosive action on lab surfaces.

Spill Response and Containment Workflow

In the event of a spill, immediate isolation and containment are critical to prevent environmental release and personnel exposure.

SpillResponse Start Spill Detected: 4-Methyl-3-(morpholinomethyl)aniline Assess Assess Volume & Risk (Fume hood vs. Open lab) Start->Assess Evacuate Evacuate & Isolate Area Assess->Evacuate Large/Open Spill PPE Don Maximum PPE (Respirator, Butyl Gloves) Assess->PPE Small/Hood Spill Evacuate->PPE Contain Contain Spill (Inert Absorbent / Sand) PPE->Contain Collect Collect with Non-Sparking Tools Contain->Collect Store Seal in Hazardous Waste Container (EPA Compliant) Collect->Store Incinerate High-Temp Incineration (Afterburner & Scrubber) Store->Incinerate Licensed Disposal

Workflow for the containment and disposal of 4-Methyl-3-(morpholinomethyl)aniline spills.

Spill Remediation Protocol:

  • Evacuate and Ventilate : Immediately clear the area. Ensure the fume hood or room exhaust is operating at maximum capacity.

  • Neutralize and Absorb : Cover the spill with dry sand, earth, or a commercial inert absorbent. Do not use combustible materials like sawdust, as the compound may react exothermically.

  • Collect : Use non-sparking tools to sweep the absorbed mixture into a high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination : Wash the affected area with water and a mild detergent, collecting all rinsate into the same hazardous waste container. 4[4].

Proper Disposal Procedures and Logistical Plan

The ultimate disposal of 4-Methyl-3-(morpholinomethyl)aniline must permanently destroy the chemical framework to eliminate its environmental and biological toxicity.

Step-by-Step Disposal Logistics:

  • Waste Segregation :

    • Action: Store the chemical waste in a clearly labeled, tightly sealed HDPE or Teflon container.

    • Causality: Segregate from strong oxidizing agents and acids to prevent violent exothermic acid-base reactions driven by the morpholine amine.

    • Self-Validation Check: Inspect the waste container weekly for bulging or pressure buildup, which would indicate unwanted gas-producing reactions.

  • Regulatory Documentation :

    • Action: Label the container in accordance with 5 (e.g., 40 CFR Part 261) as "Toxic/Corrosive Organic Waste"[5].

  • High-Temperature Incineration (Final Destruction) :

    • Action: Transfer the waste to a licensed hazardous waste management facility. The material must be dissolved in a combustible solvent and subjected to high-temperature incineration equipped with an afterburner and a wet scrubber system .

    • Causality: Combusting nitrogen-rich compounds (both the aniline and morpholine rings contain nitrogen) generates highly toxic nitrogen oxide ( NOx​ ) gases. The afterburner ensures complete thermal destruction of the organic carbon framework, while the alkaline scrubber neutralizes the acidic NOx​ emissions before environmental release, 6[6].

    • Self-Validation Check: Request a Certificate of Destruction (CoD) from the licensed facility confirming the incineration parameters (e.g., >1000°C with scrubber active) to close your laboratory's chain of custody.

References

  • Morpholine - SAFETY DATA SHEET. Penta Chemicals.[Link]

  • Federal Register Vol. 59, No. 245 / Thursday, December 22, 1994 / Notices. U.S. Environmental Protection Agency.[Link]

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. ResearchGate.[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.